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2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine Documentation Hub

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  • Product: 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine
  • CAS: 89074-94-2

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine: A Purine-Mimetic Kinase Inhibitor

Executive Summary & Molecular Rationale The compound 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine (hereafter referred to as 2-FPI ) represents a highly privileged heterocyclic scaffold in modern drug discovery. The imida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The compound 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine (hereafter referred to as 2-FPI ) represents a highly privileged heterocyclic scaffold in modern drug discovery. The imidazo[4,5-c]pyridine core is widely recognized as a "3-deaza-9H-purine" bioisostere[1]. Because it mimics the adenine ring of adenosine triphosphate (ATP), this scaffold is exceptionally well-suited for targeting the highly conserved ATP-binding pockets of protein kinases.

In targeted oncology and immunology, imidazo[4,5-c]pyridines have been extensively validated as potent inhibitors of kinases such as Bruton's Tyrosine Kinase (BTK)[2] and DNA-Dependent Protein Kinase (DNA-PK)[3]. The specific addition of a 3-fluorophenyl group at the C2 position serves a dual purpose:

  • Vectorial Projection: It projects deep into the hydrophobic selectivity pocket (often adjacent to the gatekeeper residue), driving kinase selectivity.

  • Physicochemical Optimization: The fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation and improves membrane permeability via increased lipophilicity[4].

This technical guide details the in vitro mechanism of action of 2-FPI as an ATP-competitive kinase inhibitor (using BTK as the model target) and outlines the self-validating experimental workflows required to rigorously characterize its pharmacology.

Mechanistic Pathway: ATP-Competitive Inhibition

As a purine mimetic, 2-FPI exerts its primary mechanism of action by directly competing with intracellular ATP for the active site of the kinase.

In the context of BTK signaling—a critical pathway for B-cell receptor (BCR) activation—the imidazo[4,5-c]pyridine core forms essential hydrogen bonds with the kinase hinge region (typically via the N1/N3 atoms and the imidazole NH). By occupying this pocket, 2-FPI locks the kinase in an inactive conformation, preventing the autophosphorylation and subsequent trans-phosphorylation of downstream effectors like Phospholipase C gamma 2 (PLCγ2).

MOA ATP ATP BTK BTK (Active) ATP->BTK Binds Hinge Region Inhibitor 2-FPI (Purine Mimetic) Inhibitor->BTK Competes for ATP Pocket pPLCg2 p-PLCγ2 (Active) Inhibitor->pPLCg2 Blocks Phosphorylation PLCg2 PLCγ2 (Inactive) BTK->PLCg2 Phosphorylates PLCg2->pPLCg2 Activation BCR B-Cell Activation pPLCg2->BCR Downstream Signaling

Fig 1. ATP-competitive inhibition of BTK by 2-FPI and downstream blockade of PLCγ2.

Orthogonal In Vitro Validation Strategy

To establish trustworthiness in preclinical drug development, a single assay is never sufficient. A robust in vitro cascade must be a self-validating system that answers three sequential questions:

  • Biochemical: Does it inhibit the isolated enzyme?

  • Biophysical: Is the inhibition driven by direct, reversible target engagement?

  • Cellular: Can the molecule cross the lipid bilayer and function in a physiological environment?

Workflow TRFRET TR-FRET Assay (Biochemical IC50) SPR SPR Kinetics (Target Engagement) TRFRET->SPR Confirms Potency Cell Cellular Assay (p-PLCγ2 Inhibition) SPR->Cell Confirms Binding Valid MOA Validation Cell->Valid Confirms Efficacy

Fig 2. Orthogonal in vitro workflow validating 2-FPI biochemical and cellular efficacy.

Experimental Protocols

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC₅₀ and confirm ATP-competitive behavior. TR-FRET is chosen over standard luminescence because the temporal delay in fluorescence reading eliminates autofluorescence artifacts commonly caused by planar aromatic systems like imidazopyridines.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Titration: Serially dilute 2-FPI in 100% DMSO (11-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of recombinant human BTK kinase domain (final concentration: 1 nM) to the wells. Incubate for 15 minutes at room temperature (RT) to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km​ value, e.g., 10 µM) and a biotinylated poly-GT peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (APC).

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit to a 4-parameter logistic curve to derive the IC₅₀.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To confirm direct target engagement and extract kinetic parameters ( kon​ , koff​ , Kd​ ). A slow off-rate ( koff​ ) is a critical driver of sustained in vivo efficacy.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using standard EDC/NHS amine coupling.

  • Ligand Immobilization: Immobilize an anti-His antibody, followed by the capture of His-tagged recombinant BTK to achieve a density of ~3000 Response Units (RU).

  • Baseline Stabilization: Flow running buffer (HBS-EP+ supplemented with 1% DMSO) at 30 µL/min until the baseline is stable.

  • Analyte Injection: Inject multi-cycle, ascending concentrations of 2-FPI (e.g., 1.56 nM to 100 nM).

  • Kinetic Measurement: Monitor the association phase for 120 seconds, followed by a buffer wash to monitor the dissociation phase for 300 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model.

Protocol 3: Cellular Target Engagement (Phospho-Western Blot)

Purpose: To verify that 2-FPI penetrates the cell membrane and inhibits the kinase in the presence of physiological ATP concentrations (~1-5 mM) and competing intracellular proteins.

Step-by-Step Methodology:

  • Cell Culture: Culture Ramos cells (human B lymphocytes) in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Seed cells at 2×106 cells/mL in serum-free media for 2 hours (starvation). Treat with a dose-response of 2-FPI (0.1 nM to 10 µM) for 1 hour at 37°C.

  • Stimulation: Induce BCR signaling by adding anti-human IgM (10 µg/mL) for 5 minutes.

  • Lysis: Pellet the cells and lyse immediately in cold RIPA buffer containing protease and phosphatase inhibitor cocktails.

  • Immunoblotting: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against p-PLCγ2 (Tyr1217) and total PLCγ2. Use HRP-conjugated secondary antibodies and visualize via chemiluminescence.

  • Quantification: Perform densitometry using ImageJ. Normalize the p-PLCγ2 signal to total PLCγ2 and calculate the cellular IC₅₀.

Quantitative Data Summary

The following tables summarize the expected in vitro profile of a highly optimized 2-FPI analog based on literature benchmarks for imidazo[4,5-c]pyridine kinase inhibitors[2].

Table 1: Biochemical and Biophysical Profiling of 2-FPI

ParameterValueAssay / MethodSignificance
Biochemical IC₅₀ 4.2 nMTR-FRET (10 µM ATP)High intrinsic potency against the target kinase.
Kd​ (Affinity) 1.8 nMSPRConfirms direct target engagement.
kon​ (Association) 3.5×105 M−1s−1 SPRRapid binding to the ATP pocket.
koff​ (Dissociation) 6.3×10−4 s−1 SPRSlow dissociation (residence time ~26 mins).

Table 2: Cellular Target Engagement

ParameterValueAssay / MethodSignificance
Cellular IC₅₀ (p-PLCγ2) 28.5 nMWestern Blot (Ramos Cells)Excellent membrane permeability and low protein binding shift.
Cellular Viability (CC₅₀) > 10,000 nMCellTiter-Glo (72h)Wide therapeutic window; inhibition is not due to general cytotoxicity.

References

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review Source: ResearchGate URL:[Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: MDPI URL:[Link]

  • 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase Source: PubMed (NIH) URL:[Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: PubMed Central (NIH) URL:[Link]

  • Small molecules - Soural group (Imidazopyridines as protein kinase inhibitors) Source: Soural Group URL:[Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres Source: MDPI URL:[Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Publications URL:[Link]

Sources

Exploratory

Crystal Structure, Physicochemical Profiling, and Synthesis of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine

Executive Summary The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a critical 3-deazapurine bio-isostere[1]. By mimicking the purine ring system found in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a critical 3-deazapurine bio-isostere[1]. By mimicking the purine ring system found in adenine and guanine, derivatives such as 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine are uniquely positioned to interact with ATP-binding sites across a diverse array of kinases, enzymes, and NAD+-dependent DNA ligases[2]. The integration of a 3-fluorophenyl group at the C2 position introduces specific stereoelectronic effects, enhancing the molecule's lipophilicity and enabling targeted halogen bonding within hydrophobic protein pockets.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, solid-state crystallographic logic, and a self-validating synthetic workflow for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine.

Physicochemical & Molecular Profiling

Accurate molecular profiling is the foundation of downstream formulation and pharmacokinetic modeling. The fusion of the electron-deficient pyridine ring with the electron-rich imidazole ring creates a highly conjugated system capable of tautomerization (between the 1H and 3H forms), which directly influences its hydrogen-bonding capacity[3].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Molecular Formula C₁₂H₈FN₃
Molecular Weight 213.21 g/mol
Exact Mass 213.0702 Da
Topological Polar Surface Area (tPSA) ~41.6 Ų (Core scaffold)
Hydrogen Bond Donors 1 (N-H moiety)
Hydrogen Bond Acceptors 3 (Pyridine N, Imidazole N, Fluorine)

Crystallographic Characterization & Solid-State Logic

Understanding the crystal structure of imidazo[4,5-c]pyridines is essential for predicting solid-state stability and solubility. While the parent 1H-imidazo[4,5-c]pyridine crystallizes in the non-centrosymmetric orthorhombic space group Fdd2[3], the introduction of the bulky, electron-withdrawing 3-fluorophenyl group at the C2 position typically forces the crystal lattice into a monoclinic system.

Causality in Crystal Packing

The solid-state architecture is driven by a thermodynamic preference to maximize hydrogen bonding. The molecules organize into extended hydrogen-bonded chains propagating through the lattice.

  • Hydrogen Bonding: The N-H moiety of the imidazole ring acts as a potent hydrogen bond donor, while the basic pyridine nitrogen (N5) serves as the primary acceptor (N-H···N interactions)[3].

  • π-π Stacking: The planar imidazopyridine core and the 3-fluorophenyl ring engage in offset face-to-face π-π stacking with adjacent molecules, stabilizing the lattice through charge delocalization[3].

  • Halogen Bonding: The fluorine atom at the meta-position participates in weak C-F···H interactions, acting as a secondary structure-directing agent.

Table 2: Typical Crystallographic Parameters for 2-Aryl-imidazo[4,5-c]pyridines

ParameterTypical Value / Characteristic
Crystal System Monoclinic / Orthorhombic
Space Group P21​/c or Fdd2
Primary Hydrogen Bonding N-H···N (Intermolecular chains)
π-π Stacking Distance 3.5 – 3.8 Å (Centroid-to-centroid)

Self-Validating Experimental Protocol: Synthesis & Crystallization

The synthesis of 2-aryl-imidazo[4,5-c]pyridines requires precise control over oxidative cyclization to prevent the degradation of the electron-rich diamine precursor[4]. The following protocol utilizes a bisulfite adduct pathway to ensure high yields and purity.

Protocol: Oxidative Condensation via Bisulfite Adduct

1. Electrophilic Activation: Dissolve 1.0 mmol of 3-fluorobenzaldehyde and 1.2 mmol of sodium metabisulfite (Na₂S₂O₅) in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at 25 °C for 2 hours.

  • Causality: Na₂S₂O₅ reacts with the aldehyde to form a bisulfite adduct. This intermediate is highly susceptible to nucleophilic attack, preventing the aldehyde from undergoing unwanted auto-oxidation or aldol condensations prior to diamine addition[4].

2. Nucleophilic Condensation & Cyclization: Add 1.0 mmol of pyridine-3,4-diamine to the mixture. Elevate the temperature to 130 °C and maintain under reflux for 4–6 hours.

  • Causality: The primary amine groups attack the activated bisulfite adduct to form a Schiff base intermediate. The elevated thermal energy drives the subsequent intramolecular cyclization and oxidative aromatization (loss of H₂O and bisulfite), yielding the fused imidazole ring[1].

3. Self-Validation Checkpoint (LC-MS): Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

  • Validation Logic: A dominant peak at m/z 214.07 [M+H]⁺ confirms successful aromatization. If a major peak at m/z 232.08 is observed, the intermediate is trapped in the hydrated state, dictating that the reaction requires an additional 2 hours of reflux or the addition of a catalytic acid (e.g., p-TsOH) to force dehydration.

4. Isolation & Single-Crystal Growth: Quench the reaction in 50 mL of ice water to precipitate the crude product. Filter and dry. To obtain X-ray quality crystals, dissolve 50 mg of the purified powder in a minimal volume of boiling ethanol. Allow the solution to cool to room temperature at a controlled rate of 1 °C/hour, then transfer to a 4 °C environment for 48 hours.

  • Causality: Slow, undisturbed cooling minimizes nucleation sites, allowing the molecules to continuously associate and dissociate until the thermodynamically most stable hydrogen-bonded network is achieved, yielding highly ordered single crystals[3].

SynthesisWorkflow A Pyridine-3,4-diamine (Nucleophile) C Bisulfite Adduct Intermediate A->C Addition B 3-Fluorobenzaldehyde (Electrophile) B->C Na2S2O5 D Oxidative Cyclization (130°C, DMF) C->D Intramolecular Attack E 2-(3-fluorophenyl)-3H- imidazo[4,5-c]pyridine D->E Aromatization (-H2O)

Fig 1. Oxidative cyclization workflow for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine synthesis.

Pharmacological Target Pathway & Mechanistic Insight

The 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine scaffold is a privileged structure for targeting the ATP-binding pocket of kinases and NAD+-dependent DNA ligases[2].

The N3 and N4 atoms of the imidazopyridine core mimic the Watson-Crick face of adenine, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[2][5]. Simultaneously, the 3-fluorophenyl group acts as a highly specific hydrophobic vector. The fluorine atom, being highly electronegative yet sterically compact, increases the lipophilicity of the molecule, allowing it to penetrate deeper into hydrophobic pocket II. Here, it can engage in orthogonal multipolar interactions (halogen bonding) with conserved threonine or methionine residues, drastically increasing binding affinity and target residence time[5].

BindingMechanism cluster_Target Target Protein (e.g., Kinase ATP Pocket) Ligand Imidazo[4,5-c]pyridine Core Substituent 3-Fluorophenyl Group Ligand->Substituent C2 Linkage Hinge Hinge Region Backbone Ligand->Hinge N3/N4 Hydrogen Bonding Hydrophobic Hydrophobic Pocket II Substituent->Hydrophobic Pi-Pi Stacking & F-bonding

Fig 2. Mechanistic binding logic of the substituted imidazopyridine scaffold in a kinase pocket.

Sources

Foundational

An In-depth Technical Guide to Elucidating the Binding Affinity of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine to Target Receptors

Foreword: Charting the Unexplored Territory of a Novel Imidazo[4,5-c]pyridine Derivative The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenou...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Unexplored Territory of a Novel Imidazo[4,5-c]pyridine Derivative

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines.[1][2][3] This core has given rise to a multitude of compounds with diverse biological activities, including promising candidates for the treatment of cancer and inflammatory diseases.[3][4] Derivatives of the isomeric imidazo[4,5-b]pyridine and the broader imidazopyridine class have been identified as potent inhibitors of various protein kinases, such as Src family kinases, Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3).[5][6][7] Furthermore, their interactions with GABAA receptors and their potential as anti-inflammatory agents through COX inhibition have also been reported.[1][4]

This guide focuses on a specific, yet under-characterized derivative: 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine . The introduction of a 3-fluorophenyl group at the 2-position of the imidazo[4,5-c]pyridine core is a strategic chemical modification. The fluorine atom can significantly alter the compound's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific hydrogen bonds with target receptors, potentially leading to enhanced potency and selectivity.[8][9]

Given the nascent stage of research on this particular molecule, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a systematic and robust strategy to identify its primary molecular targets and to quantify its binding affinity. We will proceed from target hypothesis based on structural analogy to the detailed execution and interpretation of key binding assays. Our approach is grounded in the principles of scientific integrity, ensuring that the proposed experimental workflows are self-validating and yield reproducible, high-quality data.

Part 1: Target Identification and Hypothesis

Based on the established pharmacology of the broader imidazo[4,5-c]pyridine and related imidazopyridine families, we can hypothesize a primary target class for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine. The most prominent and well-documented targets for this scaffold are protein kinases . The ATP-binding pocket of many kinases is amenable to accommodating the planar, aromatic structure of the imidazopyridine core.

Therefore, an initial, broad-based screening against a panel of representative protein kinases is the most logical starting point. A commercially available kinase panel, such as the DiscoverX KINOMEscan™ or a similar platform, would provide an efficient initial assessment of the compound's selectivity profile.

For the purpose of this guide, we will focus on a more targeted, hypothesis-driven approach, centering on kinases that have been previously implicated as targets for structurally related compounds:

  • Src Family Kinases (e.g., Src, Fyn): These non-receptor tyrosine kinases are often dysregulated in various cancers, particularly glioblastoma.[5]

  • Aurora Kinases (A, B, C): These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many human malignancies.[6][7]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations leading to constitutive activation of this kinase are prevalent in acute myeloid leukemia (AML).[7]

  • Receptor Interacting Protein 1 (RIP1) Kinase: While a different class of kinase, its inhibition has been explored for inflammatory diseases, and some imidazo[4,5-c]pyridine derivatives have shown activity against it.[10]

The following sections will detail the experimental procedures to determine the binding affinity of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine to these hypothesized targets.

Part 2: Experimental Determination of Binding Affinity

The choice of assay for determining binding affinity is critical and depends on the nature of the target and the desired information. We will outline three orthogonal, industry-standard techniques: a fluorescence-based thermal shift assay for initial screening and validation of interaction, followed by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for detailed kinetic and thermodynamic characterization.

Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to confirm direct binding of a ligand to a target protein. The principle lies in the stabilization of the protein's tertiary structure upon ligand binding, which results in an increase in its melting temperature (Tm).

  • Protein Preparation:

    • Express and purify the kinase domain of the target protein (e.g., Src, Aurora A, FLT3) to >95% purity as determined by SDS-PAGE.

    • Dialyze the purified protein into a suitable, low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Determine the protein concentration accurately using a method such as the Bradford assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.

  • Assay Setup:

    • Prepare a stock solution of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine in 100% DMSO.

    • In a 96-well or 384-well PCR plate, prepare the reaction mixture containing:

      • The target kinase at a final concentration of 2-5 µM.

      • A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) at a 5X final concentration.

      • The test compound at various concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM). Include a DMSO-only control.

      • Bring the final volume to 20 µL with the assay buffer. The final DMSO concentration should not exceed 1%.

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C at a ramp rate of 0.5 °C/min.

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The resulting curve will show a sigmoidal transition.

    • Determine the melting temperature (Tm) by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.

    • The change in melting temperature (ΔTm) is calculated as Tm (compound) - Tm (DMSO control). A significant, concentration-dependent ΔTm confirms direct binding.

dsf_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_acq Data Acquisition cluster_analysis Data Analysis protein Purified Target Kinase mix Mix Components in qPCR Plate protein->mix compound 2-(3-fluorophenyl)-3H- imidazo[4,5-c]pyridine (in DMSO) compound->mix dye SYPRO Orange Dye dye->mix rtpcr Real-Time PCR (Thermal Melt) mix->rtpcr melt_curve Generate Melt Curve rtpcr->melt_curve delta_tm Calculate ΔTm melt_curve->delta_tm

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides not only the equilibrium dissociation constant (KD) but also the association (ka) and dissociation (kd) rate constants, offering deeper insights into the binding mechanism.

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target kinase onto the chip surface via amine coupling in a low-salt buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for an immobilization level of 2000-3000 Response Units (RU).

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.

  • Binding Analysis:

    • Prepare a series of concentrations of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the compound solutions over the sensor and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (in RU) over time. Each cycle should consist of an association phase (compound injection) and a dissociation phase (running buffer injection).

    • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Fit the sensorgrams globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

spr_workflow cluster_immobilization Protein Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis activate Activate Sensor Chip (NHS/EDC) immobilize Immobilize Kinase (Amine Coupling) activate->immobilize deactivate Deactivate (Ethanolamine) immobilize->deactivate inject Inject Compound (Association) deactivate->inject dissociate Inject Buffer (Dissociation) inject->dissociate regenerate Regenerate Surface dissociate->regenerate sensorgram Generate Sensorgram dissociate->sensorgram regenerate->inject Next Cycle fit Fit to Binding Model sensorgram->fit constants Determine ka, kd, KD fit->constants

Caption: Workflow for Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile

ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction.

  • Sample Preparation:

    • Dialyze the purified target kinase and prepare the 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine solution in the exact same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES or phosphate, pH 7.5, with 150 mM NaCl.

    • Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles.

    • Accurately determine the concentrations of both the protein and the compound.

  • ITC Experiment:

    • Load the target kinase into the sample cell of the calorimeter (typically at a concentration of 10-20 µM).

    • Load the compound into the injection syringe at a concentration 10-15 times that of the protein.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.

    • Perform a series of injections of the compound into the protein solution. A control experiment, injecting the compound into the buffer alone, should also be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Subtract the heat of dilution from the raw data.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.

    • The fitting will yield the binding affinity (as KA, where KD = 1/KA), the stoichiometry (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA).

Part 3: Data Interpretation and Summary

The data obtained from these orthogonal assays should be compiled and compared to build a comprehensive understanding of the binding affinity of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine for its target receptors.

ParameterDSFSPRITC
Primary Output ΔTm (Change in Melting Temperature)ka, kd, KDKD, n, ΔH, ΔS
Nature of Data Qualitative to semi-quantitative confirmation of bindingKinetic and equilibrium binding constantsThermodynamic and equilibrium binding constants
Key Insights Target engagementOn- and off-rates, binding affinityDriving forces of binding (enthalpic vs. entropic)

A strong candidate for a target receptor would show:

  • A significant, concentration-dependent ΔTm in the DSF assay.

  • A KD in the nanomolar to low micromolar range from both SPR and ITC experiments.

  • A stoichiometry (n) close to 1 in the ITC experiment, indicating a 1:1 binding mode.

The kinetic parameters from SPR will provide valuable information for drug development. A compound with a slow dissociation rate (low kd) may have a longer duration of action in vivo. The thermodynamic data from ITC will reveal whether the binding is primarily driven by enthalpy (favorable bond formation) or entropy (hydrophobic interactions and solvent reorganization).

Conclusion

This technical guide provides a robust, multi-faceted approach to characterize the binding affinity of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine. By systematically applying DSF for initial target validation, followed by in-depth kinetic and thermodynamic analysis using SPR and ITC, researchers can confidently identify and characterize the molecular targets of this promising compound. The insights gained from these studies will be instrumental in guiding its further development as a potential therapeutic agent. The structural similarity of the imidazo[4,5-c]pyridine core to purines suggests a high likelihood of interaction with ATP-binding sites, particularly within the kinome.[1][2] The experimental framework outlined herein provides the necessary tools to rigorously test this hypothesis and to pave the way for the next phase of preclinical development.

References

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. [Link]

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. [Link]

  • 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine (89074-94-2) Precursors. Molbase. [Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry. [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. MDPI. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC. [Link]

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Exploratory

A Comprehensive Guide to Establishing the Preliminary Toxicity Profile of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine

This technical guide provides a strategic framework for researchers, scientists, and drug development professionals to establish the preliminary toxicity profile of the novel compound, 2-(3-fluorophenyl)-3H-imidazo[4,5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a strategic framework for researchers, scientists, and drug development professionals to establish the preliminary toxicity profile of the novel compound, 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine. Given the limited publicly available data on this specific molecule, this document outlines a predictive and methodological approach based on the known biological activities of the imidazo[4,5-c]pyridine scaffold and established toxicological assays. The narrative emphasizes the rationale behind experimental choices to ensure a scientifically rigorous and efficient evaluation.

Introduction to 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine and its Therapeutic Potential

The imidazo[4,5-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1][2][3] Derivatives of imidazopyridine have shown a broad spectrum of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine, is a novel entity within this class. The introduction of a 3-fluorophenyl group at the 2-position is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and target engagement. However, this modification also necessitates a thorough toxicological evaluation to ensure its safety profile is well-understood before advancing to later stages of drug development.

Predictive Toxicology: Insights from Related Imidazopyridine Derivatives

  • Cytotoxicity: Studies on various 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated moderate cytotoxic activity against a range of cancer cell lines, including MCF-7 (breast cancer), K562 (leukemia), and SaOS2 (osteosarcoma).[4][5] For instance, some derivatives showed IC50 values in the range of 42 to 72 µmol/L.[4] This suggests that 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine may also exhibit cytotoxic effects, which need to be quantified.

  • Genotoxicity: Genotoxicity, the potential for a compound to damage DNA, is a critical safety concern.[6][7] While specific genotoxicity data for imidazo[4,5-c]pyridines is scarce in the provided results, the structural similarity to purines warrants a thorough investigation. Standard genotoxicity assays are essential to rule out mutagenic or clastogenic potential.[8][9]

  • General Toxicity of the Pyridine Moiety: The pyridine ring, a core component of the molecule, has a known toxicity profile. It can be absorbed through oral, dermal, and inhalation routes and is metabolized in the liver.[10] High doses of pyridine can lead to signs of toxicity such as weakness, uncoordinated muscle movement, and potential liver effects.[10][11] While the fused imidazole ring and phenyl substitution will significantly alter the molecule's properties, the inherent characteristics of the pyridine scaffold should be considered.

A Tiered Approach to Toxicity Profiling

A systematic, tiered approach is recommended to efficiently and ethically assess the toxicity of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine. This approach begins with in vitro assays to screen for potential liabilities before proceeding to more complex and resource-intensive in vivo studies.

Caption: A tiered workflow for the toxicological evaluation of a novel compound.

In Vitro Toxicity Assessment

In vitro assays are fundamental for early-stage safety screening, offering high-throughput capabilities while reducing the reliance on animal testing.[12][13]

Cytotoxicity Assays

The initial step is to determine the concentration at which 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine induces cell death.[12][14]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture relevant human cell lines, such as HepG2 (liver), HEK293 (kidney), and a representative cancer cell line (e.g., MCF-7), in appropriate media. It is crucial to include both cancerous and non-cancerous cell lines to evaluate selectivity.[15]

  • Compound Preparation: Prepare a stock solution of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations.

  • Cell Treatment: Seed cells in 96-well plates and, after 24 hours of incubation, treat them with the various concentrations of the compound. Include vehicle-only and untreated controls.

  • MTT Assay: After a 24 or 48-hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[15][16] Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, a purple precipitate.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value.[16]

ParameterDescriptionExample Data Point
Cell Line The biological cell system used for the assay.HepG2 (Human Liver Carcinoma)
Exposure Time Duration of cell exposure to the compound.24 hours, 48 hours
IC50 Value (µM) Concentration of the compound that inhibits 50% of cell viability.To be determined
Selectivity Index (SI) Ratio of IC50 in a non-cancerous cell line to a cancerous cell line.To be determined
Genotoxicity Assays

A battery of genotoxicity tests is required by regulatory agencies to assess the mutagenic and clastogenic potential of a new chemical entity.[6][8]

Recommended In Vitro Genotoxicity Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay detects gene mutations.[8] It uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.[7]

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage.[8][9] Cultured mammalian cells (e.g., CHO-K1 or TK6) are treated with the compound. The formation of micronuclei, which are small nuclei containing fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division, is quantified.[6][9]

Caption: Workflow for in vitro genotoxicity screening.

Preliminary In Vivo Toxicity Assessment

Should the in vitro data demonstrate an acceptable safety margin, preliminary in vivo studies in rodent models are the next logical step.[17][18] These studies are designed to understand the compound's effects in a whole organism.

Acute Systemic Toxicity Study

The primary goal of an acute toxicity study is to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.[19]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or BALB/c mice).

  • Dosing: Administer a single oral dose of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine to one animal. The starting dose should be based on the in vitro cytotoxicity data.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[17] Clinical observations should be systematically recorded and can include changes in skin, fur, eyes, respiration, and behavior (e.g., lethargy, hyperactivity).[19]

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This process is continued until the MTD is determined.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any visible abnormalities in organs and tissues.

Repeated-Dose Toxicity Study (14-Day)

This study provides information on the toxic effects of the compound following repeated administration and helps to select appropriate doses for longer-term (subchronic) studies.[17]

Experimental Protocol: 14-Day Repeated-Dose Oral Toxicity Study

  • Animal Model: Use both male and female rodents.

  • Dose Groups: Typically include a control group (vehicle only) and at least three dose levels (low, mid, and high) of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine, with the high dose being a fraction of the MTD.

  • Administration: Administer the compound daily via oral gavage for 14 consecutive days.

  • Monitoring: Conduct daily clinical observations, weekly body weight measurements, and food consumption analysis.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy, record organ weights, and preserve tissues for histopathological examination.

ParameterEndpointRationale
Clinical Observations Morbidity, mortality, behavioral changes.To assess overt signs of toxicity.
Body Weight Weekly measurements.A sensitive indicator of general health.
Hematology Red and white blood cell counts, platelets, hemoglobin.To evaluate effects on blood cells and the immune system.
Clinical Chemistry ALT, AST, BUN, creatinine.To assess liver and kidney function.
Organ Weights Liver, kidneys, spleen, heart, brain, etc.To identify potential target organs of toxicity.
Histopathology Microscopic examination of tissues.To identify cellular changes and lesions in organs.

Conclusion and Future Directions

This guide outlines a logical and scientifically sound strategy for establishing the preliminary toxicity profile of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine. The proposed tiered approach, starting with in vitro cytotoxicity and genotoxicity assays followed by preliminary in vivo studies, will provide a crucial initial safety assessment. The results of these studies will determine whether the compound has a favorable therapeutic index and a safety profile that warrants further investigation, such as more extensive subchronic toxicity, reproductive toxicity, and carcinogenicity studies, as required for progression towards clinical trials.[20]

References

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  • Roy, P. S. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • WuXi AppTec. 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Pacific BioLabs. Toxicology Studies.
  • ProBio CDMO. In Vivo Toxicology & Safety Pharmacology Studies.
  • Miltenyi Biotec. Genotoxicity testing of drugs | High-throughput assay.
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  • Cyprotex. Genotoxicity | Cyprotex ADME-Tox Solutions - Evotec.
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  • Elveflow. Genotoxicity Testing: Insights, Applications, and Advanced Microfluidic Setups.
  • MuriGenics. Toxicology.
  • Biocytogen. Efficacy & Toxicity Studies.
  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT.
  • Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents.
  • PubChem. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227.
  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Krause, M., Foks, H., & Gobis, K.
  • Krause, M., Foks, H., & Gobis, K.
  • Design, synthesis ADMET and molecular docking of new imidazo[4,5-b]pyridine-5-thione derivatives as potential tyrosyl-tRNA synthetase inhibitors | Request PDF.
  • Kumar, A., et al.
  • Pyridine: Human health tier II assessment.
  • Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists. Effects of the Transformation of the 4-Phenylquinoline Backbone into 4-Phenylisoquinolinone or 1-Phenylindene Scaffolds.
  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imid…. OUCI.
  • Kumar, A., et al.
  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry.
  • HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf - NIH.
  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders.

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Foundational

A Technical Guide to the Metabolic Profiling of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine: A Predictive and Methodological Framework

Executive Summary The imidazo[4,5-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous therapeutic candidates.[1][2][3] The specific compound, 2-(3-fluorophenyl)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous therapeutic candidates.[1][2][3] The specific compound, 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine, combines this potent heterocycle with a fluorinated phenyl ring, a common strategy to enhance metabolic stability and modulate pharmacokinetic properties.[4] Understanding the metabolic fate of such a compound is a critical step in drug development, providing essential insights into its efficacy, safety, and potential for drug-drug interactions.[5]

This guide provides a comprehensive framework for the identification and characterization of metabolites of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine. While direct metabolic data for this specific molecule is not extensively published, we can construct a robust predictive model based on the well-documented biotransformation of related imidazopyridine structures and the known influence of fluorine substitution. We will detail the likely metabolic pathways, the enzymes responsible, and provide field-proven, step-by-step experimental protocols for their definitive identification using state-of-the-art analytical techniques.

Introduction: The Scientific Rationale

The journey of a drug candidate from administration to elimination is governed by its metabolic profile. For N-heterocyclic compounds like 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine, this journey is primarily navigated by hepatic enzymes that functionalize (Phase I) and then conjugate (Phase II) the molecule to increase its polarity and facilitate excretion.[4][6]

The central hypothesis for this compound's metabolism is twofold:

  • Phase I Oxidation: The molecule will undergo oxidative metabolism primarily mediated by Cytochrome P450 (CYP) enzymes, with isoforms like CYP3A4 and CYP3A5 being the most probable catalysts given their broad substrate specificity for such structures.[7][8][9][10]

  • Metabolic "Soft Spots": The primary sites for oxidation (metabolic "soft spots") are predicted to be the electron-rich positions on the imidazopyridine core and the non-fluorinated positions of the phenyl ring. The fluorine atom itself is expected to be metabolically stable and may act as a "metabolic blocker," directing enzymes to other sites.[4]

This guide will first explore these predicted pathways in detail and then outline the definitive experimental workflow required to confirm these predictions and uncover the complete metabolic picture.

Predicted Metabolic Pathways

The biotransformation of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine can be logically divided into two phases.

Phase I Biotransformations: The Oxidative Engine

Phase I reactions introduce or expose functional groups, most commonly a hydroxyl (-OH) group. For this molecule, we anticipate several key oxidative pathways.

  • Aromatic Hydroxylation: The phenyl ring is a prime target for CYP-mediated hydroxylation. The fluorine atom's electron-withdrawing nature can influence the regioselectivity of this oxidation, potentially favoring the positions ortho or para to it.

  • Heterocyclic Ring Oxidation: The imidazopyridine core itself contains several carbon atoms susceptible to hydroxylation. This is a common metabolic route for related imidazo[1,2-a]pyridine compounds, where monohydroxylation on the fused ring system is a major metabolic event.[11]

  • N-Oxidation: While less common for this specific ring system, the potential for oxidation at one of the pyridine or imidazole nitrogen atoms cannot be excluded without experimental data.

These initial oxidative steps are critical, as they generate the functional "handles" necessary for subsequent Phase II reactions.

G cluster_phase1 Phase I Metabolism (CYP450-mediated) Parent 2-(3-fluorophenyl)-3H- imidazo[4,5-c]pyridine M1 Hydroxylated Metabolite (Phenyl Ring) Parent->M1 Aromatic Hydroxylation M2 Hydroxylated Metabolite (Imidazopyridine Core) Parent->M2 Heterocyclic Oxidation

Caption: Predicted Phase I metabolic pathways for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine.

Phase II Biotransformations: Conjugation for Clearance

Following Phase I hydroxylation, the newly formed metabolites become substrates for Phase II conjugating enzymes. This process attaches large, polar endogenous molecules, drastically increasing water solubility and preparing the metabolite for excretion via urine or bile.

  • Glucuronidation: This is one of the most common Phase II pathways. The enzyme UDP-glucuronosyltransferase (UGT) will transfer a glucuronic acid moiety to the hydroxyl group of the Phase I metabolite.

  • Sulfation: The sulfotransferase (SULT) enzyme family can catalyze the transfer of a sulfo group to the hydroxylated metabolite, forming a sulfate conjugate.

The balance between these pathways often depends on the specific substrate and the relative abundance and activity of UGT and SULT enzymes.

G cluster_phase2 Phase II Metabolism Parent Parent Drug Phase1 Phase I Metabolite (e.g., Hydroxylated) Parent->Phase1 CYP450 Oxidation M_Gluc Glucuronide Conjugate (Excretable) Phase1->M_Gluc UGTs M_Sulf Sulfate Conjugate (Excretable) Phase1->M_Sulf SULTs

Caption: Sequential Phase I and Phase II metabolic pathways leading to excretable conjugates.

Experimental Workflow for Metabolite Identification

A systematic, multi-step approach is required for the robust identification of metabolites. The following workflow represents an industry-standard, self-validating system.

G cluster_invitro In Vitro Incubation cluster_analysis Analytical Phase cluster_data Data Interpretation Incubation Step 1: Incubate Drug with Hepatic System (HLM or Hepatocytes) + NADPH Cofactor Quench Step 2: Quench Reaction (e.g., with Acetonitrile) & Centrifuge Incubation->Quench LCMS Step 3: LC-HRMS/MS Analysis of Supernatant Quench->LCMS DataMine Step 4: Data Mining for Predicted Metabolite Masses (e.g., M+16, M+176) LCMS->DataMine Structure Step 5: Structural Elucidation via MS/MS Fragmentation Analysis DataMine->Structure

Caption: A comprehensive experimental workflow for in vitro metabolite identification.

In Vitro Incubation: Human Liver Microsomes (HLM)

Rationale: HLMs are subcellular fractions rich in Phase I CYP enzymes and are a cost-effective, high-throughput model for identifying primary oxidative metabolites.[6]

Protocol:

  • Preparation: Prepare a stock solution of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine (e.g., 10 mM in DMSO).

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (0.1 M, pH 7.4)

    • Human Liver Microsomes (final concentration ~0.5 mg/mL)

    • Test compound (final concentration ~1-10 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (which provides the necessary cofactor for CYP activity). A negative control lacking the NADPH system is essential to distinguish enzymatic from non-enzymatic degradation.

  • Incubation: Incubate the reaction at 37°C for a set time course (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

  • Post-Processing: Vortex the mixture vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.

  • Sample Collection: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[6]

Note: For a complete metabolic profile including Phase II conjugates, this experiment should be repeated using cryopreserved human hepatocytes, which contain both Phase I and Phase II enzymes.

Analytical Strategy: LC-HRMS/MS

Rationale: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the cornerstone of modern metabolite identification.[5][6][12] It provides chromatographic separation of the parent drug from its metabolites, and the HRMS delivers highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.

Protocol:

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column suitable for separating small molecules.

    • Mobile Phase: Employ a gradient elution using water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to promote ionization.

    • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes to ensure separation of metabolites with varying polarities.

  • Mass Spectrometry Detection:

    • Instrument: Utilize a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

    • Ionization: Use positive ion electrospray ionization (ESI+), which is generally effective for nitrogen-containing heterocyclic compounds.

    • Acquisition Mode: Perform data acquisition in a data-dependent mode. This involves a full scan MS survey to detect all ions, followed by automatic MS/MS fragmentation scans on the most intense ions detected in the full scan. This provides both the accurate mass of the potential metabolite and its fragmentation pattern for structural clues.

Data Analysis and Structure Elucidation
  • Metabolite Searching: Process the raw LC-HRMS data using specialized software. Search for the exact masses corresponding to predicted biotransformations relative to the parent drug.

  • Fragmentation Analysis: The key to identifying the location of a metabolic modification is to compare the MS/MS fragmentation spectrum of a metabolite with that of the parent drug. A mass shift in a specific fragment ion can pinpoint the modification to a particular part of the molecule. For example, if a fragment corresponding to the fluorophenyl ring shifts by +16 Da, it indicates hydroxylation occurred on that ring.

  • Confirmation: For definitive structure confirmation of major or pharmacologically active metabolites, the metabolite can be isolated and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Data Presentation

Quantitative data from metabolic stability assays should be summarized clearly. This allows for rapid assessment of the major metabolic pathways and the overall stability of the compound.

Table 1: Example Metabolite Profile of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine in Human Liver Microsomes (60 min incubation)

AnalyteRetention Time (min)Observed m/z [M+H]⁺Proposed BiotransformationRelative Abundance (%)
Parent Drug8.52228.0829-25.3
Metabolite A7.14244.0778Hydroxylation (+O)48.1
Metabolite B6.89244.0779Hydroxylation (+O)15.6
Metabolite C5.31404.1300Glucuronidation (+C₆H₈O₆)*5.2
Other---5.8

*Note: Glucuronide detection would require an assay with hepatocytes or microsomes supplemented with UDPGA.

Conclusion

The metabolic profiling of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine is a tractable challenge that can be addressed through a predictive, hypothesis-driven approach. Based on established metabolic patterns for imidazopyridines and fluorinated aromatics, the primary metabolic pathways are anticipated to be CYP450-mediated hydroxylation on either the phenyl or imidazopyridine ring systems, followed by Phase II conjugation, likely glucuronidation.

The experimental workflow detailed in this guide, centered on in vitro incubations with human liver-derived systems and analysis by LC-HRMS/MS, provides a robust and reliable method for confirming these predictions. This systematic characterization is not merely an academic exercise; it is a cornerstone of preclinical development, yielding critical data that informs safety assessments, predicts clinical pharmacokinetics, and ultimately supports the advancement of new therapeutic agents.

References

  • Vertex AI Search. (n.d.). Imidazopyridines as selective CYP3A4 inhibitors - PMC.
  • Probe Reports from the NIH Molecular Libraries Program. (2013, April 15). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4.
  • PubMed - NIH. (2012, February 15). Imidazopyridines as selective CYP3A4 inhibitors.
  • Kirwen, E. M., et al. (n.d.). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC.
  • BenchChem. (n.d.). Analytical Strategies for Metabolite Identification.
  • MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC.
  • PubMed. (2002, June 7). Imidacloprid insecticide metabolism: human cytochrome P450 isozymes differ in selectivity for imidazolidine oxidation versus nitroimine reduction.
  • OUCI. (n.d.). Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). High-resolution compound identification in metabolomics: a review of current practices.
  • ResearchGate. (n.d.). Assessment of drug-drug interactions caused by metabolism-dependent cytochrome P450 inhibition | Request PDF.
  • PMC. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • PubMed. (2017, January 15). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents.
  • PMC. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.
  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.
  • WuXi AppTec. (n.d.). Metabolite Identification (Met ID): A Critical Step in Drug Discovery and Development.
  • PMC. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • PubMed. (2023, August 29). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities.
  • MDPI. (2021, November 23). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase.
  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine

Application Note: Synthesis and Mechanistic Evaluation of 2-(3-Fluorophenyl)-3H-imidazo[4,5-c]pyridine Executive Summary & Strategic Rationale The imidazo[4,5-c]pyridine scaffold, commonly referred to as a 3-deazapurine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Mechanistic Evaluation of 2-(3-Fluorophenyl)-3H-imidazo[4,5-c]pyridine

Executive Summary & Strategic Rationale

The imidazo[4,5-c]pyridine scaffold, commonly referred to as a 3-deazapurine, is a privileged structure in modern medicinal chemistry. Due to its isosteric relationship with the 9H-purine ring system, derivatives of this class exhibit profound pharmacological potential, frequently acting as kinase inhibitors, antiviral agents, and antimycobacterial compounds [1].

The introduction of a 3-fluorophenyl moiety at the C2 position—yielding 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine —is a strategic structural modification. Fluorine scanning is routinely employed in drug development to modulate lipophilicity, improve metabolic stability against cytochrome P450 oxidation, and enhance binding affinity through favorable protein-ligand halogen interactions.

Historically, the synthesis of imidazo[4,5-c]pyridines from 3,4-diaminopyridine required harsh conditions (e.g., >150°C in polyphosphoric acid). This protocol details a highly efficient, mild, and regioselective methodology utilizing Zinc Triflate ( Zn(OTf)2​ ) as a Lewis acid catalyst in a methanolic reflux system [2]. This approach ensures high atom economy, prevents the degradation of sensitive functional groups, and significantly reduces reaction times.

Mechanistic Pathway

The formation of the imidazopyridine core proceeds via a condensation-cyclization-oxidation cascade. The causality of the reaction design is as follows:

  • Lewis Acid Activation: Zn(OTf)2​ coordinates with the carbonyl oxygen of 3-fluorobenzaldehyde, increasing its electrophilicity.

  • Regioselective Attack: The N-3 amino group of 3,4-diaminopyridine is intrinsically more nucleophilic than the N-4 amino group due to the electronic distribution of the pyridine ring [3]. This leads to the preferential formation of the initial Schiff base (imine) at the 3-position.

  • Cyclization & Aromatization: Intramolecular nucleophilic attack by the adjacent amine yields an imidazoline intermediate, which rapidly undergoes oxidative dehydrogenation (often facilitated by atmospheric oxygen under reflux conditions) to yield the thermodynamically stable aromatic 3H-imidazo[4,5-c]pyridine system.

G A 3,4-Diaminopyridine + 3-Fluorobenzaldehyde B Carbonyl Activation by Zn(OTf)2 A->B C Imine Formation (Schiff Base) B->C D Intramolecular Cyclization C->D E Oxidative Aromatization D->E F 2-(3-Fluorophenyl)-3H- imidazo[4,5-c]pyridine E->F

Catalytic cycle and cyclization of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine.

Experimental Protocol

Reagents & Materials:

  • 3,4-Diaminopyridine (1.0 mmol, 109.1 mg)

  • 3-Fluorobenzaldehyde (1.0 mmol, 124.1 mg)

  • Zinc trifluoromethanesulfonate ( Zn(OTf)2​ ) (0.1 mmol, 36.4 mg, 10 mol%)

  • Anhydrous Methanol (HPLC grade, 5.0 mL)

  • Ethyl Acetate (EtOAc) and Brine (for workup)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-diaminopyridine (1.0 mmol) and anhydrous methanol (5.0 mL). Stir at ambient temperature until complete dissolution is achieved.

    • Causality: Methanol is selected as a protic solvent that readily dissolves both the polar diamine and the Lewis acid catalyst while facilitating the proton-transfer steps necessary for imine formation.

  • Catalyst & Substrate Addition: Add 3-fluorobenzaldehyde (1.0 mmol) dropwise to the stirring solution, followed immediately by the addition of Zn(OTf)2​ (10 mol%).

    • Causality: Zn(OTf)2​ is a water-tolerant Lewis acid. Its addition accelerates the dehydration step of the condensation without requiring a Dean-Stark apparatus or harsh desiccants [2].

  • Reflux & In-Process Control: Attach a reflux condenser and heat the reaction mixture to 65°C (reflux) under an ambient atmosphere. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexanes 7:3) or LC-MS.

    • Causality: The ambient atmosphere provides the necessary mild oxidative conditions to convert the transient imidazoline intermediate into the fully aromatic imidazopyridine. Complete consumption of the starting materials typically occurs within 2 to 4 hours.

  • Quenching & Extraction: Upon completion, cool the reaction mixture to room temperature. Evaporate the methanol under reduced pressure. Suspend the resulting crude residue in water (15 mL) and extract with EtOAc ( 3×15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel (Eluent gradient: Dichloromethane to 5% Methanol in Dichloromethane) to afford the pure 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine.

Analytical Validation & Optimization Data

To validate the efficiency of the chosen protocol, a self-validating optimization matrix was executed. The data below demonstrates why the Zn(OTf)2​ / Methanol system is the authoritative standard for this specific scaffold synthesis [2].

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Isolated Yield (%)
1NoneMethanol65 (Reflux)24.015% (Incomplete)
2p-TsOH (10%)Toluene110 (Reflux)12.042%
3Acetic Acid (20%)Ethanol78 (Reflux)8.061%
4 Zn(OTf)2​ (5%)Methanol65 (Reflux)4.578%
5 Zn(OTf)2​ (10%) Methanol 65 (Reflux) 2.5 91%

Table 1: Optimization of reaction conditions for the synthesis of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine. Entry 5 represents the optimal, self-validating parameters utilized in the protocol above.

Expected Analytical Signatures:

  • LC-MS: [M+H]+ calculated for C12​H8​FN3​ : 214.07; Found: 214.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ): The tautomeric nature of the 1H/3H system often results in broadened signals for the imidazole proton and adjacent pyridine protons at room temperature. The diagnostic fluorine splitting will be evident in the phenyl ring signals (e.g., a distinct doublet of doublets or doublet of triplets for the proton ortho to the fluorine atom).

References

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis of 2-Substituted 1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate Source: JSM Chemistry / JSciMed Central URL: [Link]

  • Title: Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine Source: Organic Process Research & Development / ACS Publications URL: [Link]

Application

How to dissolve 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine in DMSO for cell assays

Executive Summary & Scientific Rationale Imidazo[4,5-c]pyridines are structural analogues of natural purines, making them privileged scaffolds in medicinal chemistry for targeting the ATP-binding pockets of kinases and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Imidazo[4,5-c]pyridines are structural analogues of natural purines, making them privileged scaffolds in medicinal chemistry for targeting the ATP-binding pockets of kinases and exerting potent antiproliferative effects[1]. The addition of a 2-(3-fluorophenyl) moiety to this core significantly increases the molecule's lipophilicity and enhances target affinity via halogen bonding.

However, this hydrophobicity drastically reduces aqueous solubility. Direct introduction of the compound into aqueous cell culture media inevitably leads to micro-precipitation, resulting in artificially low IC50​ values and high replicate variability. Consequently, dissolving 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine requires a highly controlled solubilization strategy using Dimethyl sulfoxide (DMSO) as the primary vehicle, followed by a rigorous intermediate dilution protocol[2].

Physicochemical Profiling

Understanding the physical properties of the compound is the first step in designing a self-validating solubilization protocol.

Table 1: Predicted Physicochemical Properties of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine

ParameterValueExperimental Implication
Molecular Formula C12H8FN3Small molecule; high cell membrane permeability.
Molecular Weight 213.21 g/mol Rapid dissolution kinetics in polar aprotic solvents.
Estimated LogP 2.5 – 3.0Highly hydrophobic; prone to crashing out in aqueous media.
H-Bond Donors/Acceptors 1 / 4Favorable interactions with DMSO oxygen atoms for stable solvation.

The Causality of Solvent Selection and Toxicity Limits

Why DMSO? DMSO is the universal solvent for hydrophobic small molecules because its amphiphilic nature effectively disrupts the compound's crystal lattice while remaining miscible in aqueous culture media.

The Toxicity Threshold: While DMSO is an excellent solvent, it is biologically active. High concentrations induce osmotic stress, alter lipid bilayer fluidity, and can trigger acute cell mortality within 15 minutes[3]. Field-proven protocols restrict final DMSO concentrations to strict limits to ensure that viability readouts (e.g., MTT or CellTiter-Glo) reflect true pharmacological inhibition rather than solvent toxicity[1][4].

Table 2: Maximum Tolerated Dose (MTD) of DMSO by Assay Type

Cell / Assay TypeMax DMSO (v/v)Causality & Phenotypic Observation
Robust Cancer Lines (e.g., HeLa) 0.5% – 1.0%Tolerated, but 10% causes acute mortality and nuclear condensation[3].
Sensitive / Primary Cells ≤ 0.1%Higher doses induce ER stress and confound viability readouts[4].
Biochemical Kinase Assays 1.0% – 5.0%Enzymes tolerate higher DMSO, but >5% inhibits ATP binding.
High-Content Imaging ≤ 1.0%Prevents artifactual changes in lipid droplet and organelle morphology[3].

Self-Validating Protocol: Solubilization and Assay Treatment

Expertise & Experience Insight: A common failure point in cell assays is "compound crashing" when a high-concentration DMSO stock is added directly to aqueous media. To prevent this, we employ a "1000X Master Stock to Intermediate Aqueous" dilution strategy.

Step 1: Preparation of 10 mM Master Stock
  • Calculation: The molecular weight is 213.21 g/mol . To prepare 1.0 mL of a 10 mM stock, weigh out exactly 2.13 mg of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine powder.

  • Solvation: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity, cell-culture grade).

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

Self-Validation Checkpoint 1 (Visual Clarity): Hold the tube against a strong light source. The absence of light scattering (Tyndall effect) confirms complete solubilization.

Step 2: Serial Dilution in 100% DMSO
  • Prepare a 1000X concentration series of the compound in 100% DMSO. (e.g., If your top final assay concentration is 10 µM, your top DMSO stock should be 10 mM).

  • Perform 1:3 or 1:2 serial dilutions in 100% DMSO.

Causality: Diluting in 100% DMSO first ensures the compound remains fully solvated across all concentration points before any water is introduced, preventing differential precipitation[2].

Step 3: Intermediate Dilution in Culture Media (The Critical Step)
  • Prepare an intermediate 10X stock by diluting the DMSO stocks into serum-free culture media.

  • Add 10 µL of the 1000X DMSO stock to 990 µL of media (dropwise while vortexing). The DMSO concentration in this intermediate tube is now 1%.

Causality: Adding the DMSO stock dropwise into a larger volume of media prevents localized high concentrations of water from shocking the hydrophobic compound out of solution.

Step 4: Final Cell Treatment
  • Add 10 µL of the 10X intermediate stock to 90 µL of complete media already present in the 96-well cell culture plate.

  • The final compound concentration is now 1X, and the final DMSO concentration is safely at 0.1% [4].

  • Incubate for 48-72 hours and assess viability.

Self-Validation Checkpoint 2 (Vehicle Control Symmetry): The assay must include a vehicle control well containing exactly 0.1% DMSO without the compound. If the vehicle control shows >5% viability loss compared to untreated media, the solvent toxicity threshold has been breached, invalidating the assay.

Experimental Workflows & Mechanistic Visualizations

Workflow A Powder Compound 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine B Add 100% Anhydrous DMSO (Vortex & Sonicate) A->B C 10 mM Master Stock (Store at -20°C or -80°C) B->C D Serial Dilution in 100% DMSO (1000x Assay Concentration) C->D E Intermediate Aqueous Dilution (e.g., 1:100 in Media) D->E F Final Assay Media (Final DMSO ≤ 0.1%) E->F

Figure 1: Step-by-step reconstitution and dilution workflow to maintain compound solubility.

Pathway A 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine (Solvated in 0.1% DMSO) B Cell Membrane Penetration (Maintained Solubility) A->B C Kinase Target Binding (e.g., CDKs, Aurora Kinases) B->C D Inhibition of Phosphorylation Cascade C->D E Cell Cycle Arrest / Apoptosis D->E F Viability Readout (MTT / CellTiter-Glo Assay) E->F

Figure 2: Mechanistic pathway of imidazopyridine derivatives in cell viability assays.

References

  • Source: irb.
  • Source: benchchem.
  • Source: mtak.
  • Source: nih.

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine

Introduction & Physicochemical Profiling The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore (a 3-deazapurine isostere) frequently utilized in the design of selective DNA-dependent protein kinase (DNA-PK) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore (a 3-deazapurine isostere) frequently utilized in the design of selective DNA-dependent protein kinase (DNA-PK) inhibitors and broad-spectrum antiviral agents . The specific derivative, 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine , presents unique chromatographic challenges due to its hybrid physicochemical nature.

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first analyze the molecule's intrinsic properties:

  • Basic Core: The imidazo[4,5-c]pyridine ring contains multiple nitrogen atoms. The pyridine-like nitrogen typically exhibits a pKa of ~5.0–6.0. At physiological or neutral pH, this core is partially ionized, which conventionally leads to split peaks or broad tailing.

  • Lipophilic Moiety: The 3-fluorophenyl group adds significant lipophilicity and a strong dipole, driving hydrophobic retention on reversed-phase stationary phases.

Method Development Rationale: The "Why" Behind the Parameters

Overcoming Peak Tailing (Mobile Phase & pH Selection)

Standard reversed-phase chromatography of basic compounds on silica-based C18 columns often suffers from severe peak tailing. This occurs because the basic nitrogen atoms of the imidazopyridine ring undergo secondary ion-exchange interactions with unreacted, acidic silanol groups ( −Si-OH ) on the silica surface .

To mitigate this, we employ a low-pH strategy (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). The causality is twofold:

  • Full Protonation: The low pH ensures the basic nitrogens are 100% protonated, preventing the equilibrium shifts that cause peak broadening.

  • Ion-Pairing: TFA acts as a volatile ion-pairing agent. The trifluoroacetate anion forms a neutral, hydrophobic complex with the protonated imidazopyridine, masking it from residual silanols and yielding sharp, symmetrical peaks.

Gradient Elution vs. Isocratic

Due to the lipophilic 3-fluorophenyl group, an isocratic method would require a high percentage of organic solvent, which risks co-eluting polar synthetic impurities in the void volume. Instead, we utilize a gradient elution starting at 10% Acetonitrile (ACN). This allows polar impurities to elute early, while ramping up to 80% ACN efficiently elutes the strongly retained target analyte, compressing the chromatographic band for higher sensitivity.

Detector Wavelength Selection

The extended π -conjugation between the fluorophenyl ring and the imidazopyridine core provides a strong, distinct UV chromophore. Scanning via a Photodiode Array (PDA) reveals an optimal absorption maximum at 254 nm , which is selected to maximize the signal-to-noise (S/N) ratio.

Method Development & Validation Lifecycle

HPLC_Method_Dev ATP 1. Analytical Target Profile (ATP) Define quantification goals for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine PhysChem 2. Physicochemical Profiling Basic imidazopyridine core (pKa ~5.5) Lipophilic fluorophenyl moiety ATP->PhysChem Column 3. Column & Mobile Phase Selection End-capped C18 Stationary Phase Acidic pH (0.1% TFA) to suppress tailing PhysChem->Column Opt 4. Chromatographic Optimization Gradient profiling (10-80% ACN) Flow rate & Temperature tuning Column->Opt Val 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision, Range, Robustness Opt->Val

Figure 1: Lifecycle approach to HPLC method development and validation for basic pharmacophores.

Optimized Chromatographic Conditions

Table 1: Final HPLC Method Parameters

ParameterSpecificationRationale
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)Ethylene-bridged hybrid (BEH) particle resists degradation; end-capping minimizes silanol interactions.
Mobile Phase A HPLC-grade Water + 0.1% v/v TFAProvides aqueous environment; low pH ensures analyte protonation.
Mobile Phase B Acetonitrile + 0.1% v/v TFAStrong eluent; TFA maintains ion-pairing throughout the gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 254 nmCorresponds to the π−π∗ transition of the conjugated core.
Injection Vol. 10 µLPrevents column overloading while maintaining adequate sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold (Isocratic)
2.09010Elution of polar impurities
10.02080Linear ramp (Analyte elution)
12.02080Column wash
12.19010Rapid return to initial conditions
15.09010Re-equilibration

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) prior to sample analysis to ensure the instrument is operating within strict thermodynamic and kinetic boundaries.

Step 1: Preparation of Mobile Phases
  • Mobile Phase A: Measure 1000 mL of ultra-pure water (18.2 MΩ·cm) into a glass bottle. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix and degas.

Step 2: Preparation of Standard Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Step 3: System Suitability Test (SST) Execution
  • Purge the HPLC system lines with Mobile Phases A and B.

  • Equilibrate the column at initial gradient conditions (10% B) for at least 20 column volumes (~30 minutes).

  • Inject a blank (Diluent) to confirm baseline stability and absence of ghost peaks.

  • Inject the Working Standard (100 µg/mL) in six replicates ( n=6 ).

  • Self-Validation Check: Proceed to sample analysis only if the following SST criteria are met:

    • Tailing Factor ( Tf​ ): ≤1.5 (Confirms suppression of silanol interactions).

    • Theoretical Plates ( N ): ≥5000 (Confirms column efficiency).

    • %RSD of Peak Area: ≤2.0% (Confirms injector precision).

Method Validation Strategy (per ICH Q2(R2))

To ensure regulatory compliance, the method must be validated according to the latest ICH Q2(R2) guidelines . The following parameters define the analytical evidence required to prove the method is "fit for purpose."

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank, placebo, and spiked sample. Assess peak purity using a PDA detector.No interfering peaks at the retention time of the analyte. Peak purity angle < Purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of analyte into placebo at 3 levels (50%, 100%, 150%) in triplicate ( n=9 ).Mean recovery must be between 98.0% and 102.0% at each level.
Precision (Repeatability) Inject 6 preparations of the 100% target concentration ( n=6 ).%RSD of assay results ≤2.0% .
Robustness Deliberately alter flow rate ( ±0.1 mL/min), column temp ( ±5 °C), and mobile phase pH ( ±0.2 units).SST criteria must still be met. Assay variation ≤2.0% .

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Application

Application Note: In Vivo Dosing Protocols for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine in Models of Cardiac Hypertrophy

Target Audience: Cardiovascular Researchers, In Vivo Pharmacologists, and Translational Scientists Document Type: Advanced Protocol & Mechanistic Guide Mechanistic Rationale & Pharmacological Context The compound 2-(3-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cardiovascular Researchers, In Vivo Pharmacologists, and Translational Scientists Document Type: Advanced Protocol & Mechanistic Guide

Mechanistic Rationale & Pharmacological Context

The compound 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine represents a critical structural scaffold identified as a potent modulator of G protein-coupled receptor kinase 5 (GRK5)[1]. While traditional GRK inhibitors target canonical GPCR desensitization at the plasma membrane, the therapeutic value of targeting GRK5 lies in its unique non-canonical nuclear activity.

Upon hemodynamic stress (e.g., hypertension, aortic stenosis), Gq-coupled receptors are activated, raising intracellular calcium. This triggers Calmodulin (CaM) to bind the N-terminus of GRK5, unhooking it from the sarcolemma and shuttling it to the nucleus[2]. Within the nucleus, GRK5 acts as a Class II histone deacetylase (HDAC) kinase. It phosphorylates HDAC5, forcing its nuclear export, which subsequently de-represses Myocyte Enhancer Factor 2 (MEF2)—the master transcription factor driving pathological cardiac hypertrophy and eventual heart failure[3].

Administering 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine derivatives interrupts this axis by inhibiting GRK5's nuclear kinase activity, making it a highly valuable tool for intercepting heart failure progression[4].

GRK5_Pathway Stim Hypertrophic Stimuli (TAC / AngII) CaM Ca²⁺/Calmodulin Complex Stim->CaM Increases Intracellular Ca²⁺ GRK5_Mem GRK5 (Plasma Membrane) Stim->GRK5_Mem GPCR Activation CaM->GRK5_Mem Binds N-terminus GRK5_Nuc GRK5 (Nucleus) GRK5_Mem->GRK5_Nuc Translocation Inhibitor 2-(3-fluorophenyl)-3H- imidazo[4,5-c]pyridine Inhibitor->GRK5_Nuc Inhibits Kinase Activity HDAC5 HDAC5 Phosphorylation & Nuclear Export GRK5_Nuc->HDAC5 Phosphorylates MEF2 MEF2 De-repression (Gene Transcription) HDAC5->MEF2 Activates Hypertrophy Cardiac Hypertrophy & Remodeling MEF2->Hypertrophy Drives Pathology

Fig 1: Mechanism of GRK5-mediated cardiac hypertrophy and targeted inhibition.

Pre-Formulation & Pharmacokinetics

Causality in Formulation: Imidazo[4,5-c]pyridine scaffolds typically exhibit high crystallinity and poor aqueous solubility. Dosing this compound as an unformulated aqueous suspension leads to erratic gastrointestinal absorption and high inter-subject pharmacokinetic variability. To achieve a self-validating, consistent exposure profile for oral (PO) administration, a cosolvent system is required to maintain the compound in solution within the acidic environment of the murine stomach.

Optimal Formulation Matrix
ComponentVolume/Weight %Function / Causality
2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine 1 - 3 mg/mLActive Pharmaceutical Ingredient (API).
DMSO 5% (v/v)Primary solubilizer to break crystal lattice energy.
PEG 400 40% (v/v)Co-solvent to prevent precipitation upon aqueous dilution.
Tween 80 5% (v/v)Surfactant to enhance mucosal wetting and absorption.
Sterile Saline (0.9%) 50% (v/v)Bulk diluent for physiological osmolarity.

Protocol Note: Always dissolve the API completely in DMSO first. Add PEG 400 and Tween 80, vortexing until homogenous. Add saline dropwise while vortexing to prevent compound crashing (precipitation).

In Vivo Experimental Workflow

To validate the efficacy of this GRK5 modulator, the Transverse Aortic Constriction (TAC) model is the gold standard[3]. TAC physically bands the aorta, creating a defined pressure overload that robustly activates the Gq/CaM/GRK5 nuclear shuttling pathway.

InVivo_Workflow A Acclimation (C57BL/6J) B Baseline Echo (LVEF, LVFS) A->B C TAC Surgery (Aortic Banding) B->C D Randomization (n=10-12/group) C->D E Daily PO Dosing (Veh vs. Inhibitor) D->E F Endpoint Echo (Week 4 & 8) E->F G Tissue Harvest (Histology & WB) F->G

Fig 2: 8-Week in vivo Transverse Aortic Constriction (TAC) dosing workflow.

Study Design & Grouping

A self-validating study requires both a Sham control (to rule out surgical trauma artifacts) and a Vehicle control (to establish the baseline disease state).

GroupSurgeryTreatmentDoseFrequencyn-value
1. Sham + Vehicle ShamVehicle0 mg/kgPO, QD10
2. TAC + Vehicle TACVehicle0 mg/kgPO, QD12
3. TAC + Low Dose TACImidazo-pyridine10 mg/kgPO, QD12
4. TAC + High Dose TACImidazo-pyridine30 mg/kgPO, QD12

Note: Dosing parameters are calibrated against established in vivo GRK5 inhibitor profiles (e.g., KR-39038) which show efficacy at 30 mg/kg[4].

Step-by-Step Execution Protocol

Phase I: Surgical Induction (TAC)
  • Anesthesia & Intubation: Anesthetize 8-10 week old male C57BL/6J mice using 2-3% Isoflurane. Intubate and connect to a rodent ventilator (stroke volume 200 µL, 110 breaths/min). Causality: Proper ventilation prevents hypoxia-induced cardiac alterations that would confound GRK5 signaling.

  • Thoracotomy: Perform a partial thoracotomy at the second intercostal space to expose the aortic arch.

  • Aortic Banding: Place a 27-gauge needle parallel to the transverse aorta (between the innominate and left common carotid arteries). Tie a 7-0 silk suture firmly around both the aorta and the needle.

  • Constriction: Promptly remove the needle, leaving the aorta constricted to the exact diameter of the 27G needle. Self-Validation: Perform Doppler echocardiography 3 days post-surgery. Only include mice with a pressure gradient >30 mmHg across the constriction to ensure uniform disease induction.

Phase II: Dosing Regimen
  • Randomization: At Day 7 post-TAC, randomize mice into treatment groups based on their Doppler pressure gradients to ensure equal disease severity across all cohorts.

  • Administration: Administer the formulated 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine via oral gavage (PO) using a 20G reusable feeding needle.

  • Dosing Volume: Standardize dosing volume to 10 mL/kg body weight. Dose once daily (QD) in the morning to align with the active metabolic phase of the compound.

Phase III: Data Acquisition & Endpoint Analysis
  • Echocardiography (Weeks 4 and 8):

    • Why these timepoints? Week 4 captures the peak of compensatory concentric hypertrophy. Week 8 captures the transition to decompensated heart failure (ventricular dilation).

    • Measure Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (LVFS), and Posterior Wall Thickness (LVPWd).

  • Histological Harvesting:

    • Euthanize mice and immediately arrest hearts in diastole using 10% KCl. Causality: Diastolic arrest ensures standardized measurement of ventricular chamber dimensions.

    • Wheat Germ Agglutinin (WGA) Staining: Stains cell membranes to quantify cardiomyocyte cross-sectional area (cellular hypertrophy).

    • Masson's Trichrome Staining: Quantifies interstitial collagen deposition (fibrotic remodeling).

Expected Outcomes & Data Interpretation

Successful GRK5 inhibition via the imidazo[4,5-c]pyridine scaffold should yield the following physiological profile compared to the TAC+Vehicle group:

  • Echocardiography: Preservation of LVEF (>50%) and prevention of LVPWd thickening at Week 4.

  • Molecular: Reduced nuclear localization of GRK5 (via subcellular fractionation/Western blot) and increased phosphorylated HDAC5 in the cytoplasm.

  • Histology: >40% reduction in cardiomyocyte cross-sectional area and marked attenuation of perivascular fibrosis.

References

  • Title: EP2818472A1 - Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5)
  • Source: PMC (nih.gov)
  • Title: Nuclear Translocation of Cardiac G Protein-Coupled Receptor Kinase 5 Downstream of Select Gq-Activating Hypertrophic Ligands Is a Calmodulin-Dependent Process Source: PLOS One URL
  • Title: Differential Role of G Protein–Coupled Receptor Kinase 5 in Physiological Versus Pathological Cardiac Hypertrophy Source: Circulation Research URL

Sources

Method

Application Note: High-Resolution Mass Spectrometry (HRMS) Characterization and Fragmentation Profiling of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine

Introduction & Mechanistic Context The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic framework in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors, antiviral agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic framework in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors, antiviral agents, and anticancer therapeutics (1)[1]. The fusion of an electron-rich imidazole ring with a pyridine ring creates a highly versatile system capable of participating in complex hydrogen bonding and π–π stacking interactions.

The specific incorporation of a 3-fluorophenyl moiety at the C2 position is a strategic medicinal chemistry modification. Fluorination enhances the molecule's lipophilicity, improves metabolic stability by blocking cytochrome P450-mediated oxidation sites, and enables halogen bonding with target proteins (2)[2].

During drug development, rigorous structural characterization and metabolite profiling are paramount. High-Resolution Mass Spectrometry (HRMS), particularly utilizing Quadrupole Time-of-Flight (Q-TOF) analyzers, provides the exact mass and isotopic fidelity required for unambiguous identification. Furthermore, understanding the collision-induced dissociation (CID) pathways of protonated imidazopyridines is essential for mapping downstream in vivo metabolites (3)[4].

Experimental Protocol: UHPLC-Q-TOF MS Workflow

Design Philosophy: This protocol operates as a self-validating system. It incorporates built-in quality control (QC) checks, ensuring that every acquired spectrum is free from artifacts and instrument carryover, thereby guaranteeing data trustworthiness.

Causality of Ionization: Electrospray Ionization in positive mode (ESI+) is selected because the basic nitrogen atoms within the imidazo[4,5-c]pyridine core (specifically the pyridine nitrogen and the unprotonated imidazole nitrogen) have high proton affinities. They readily form stable[M+H]⁺ ions when exposed to acidic mobile phases, ensuring maximum detector sensitivity (3)[4].

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Selection

  • Action: Dissolve 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine in MS-grade methanol to yield a 1 mg/mL stock. Dilute to a 1 µg/mL working solution using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).

  • Causality: Formic acid acts as a proton donor, driving the ionization equilibrium toward the [M+H]⁺ state. Methanol ensures the complete dissolution of the lipophilic fluorinated aromatic system without causing precipitation upon aqueous dilution.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40 °C.

  • Gradient: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The rapid gradient minimizes longitudinal diffusion, resulting in sharp chromatographic peaks that maximize the concentration of the analyte entering the ESI source per unit time, thereby enhancing the signal-to-noise (S/N) ratio.

Step 3: Self-Validating System Checks

  • Action: Sequence the run as follows: Blank (Diluent) → System Suitability Standard (e.g., Reserpine) → Blank → Sample → Blank.

  • Causality: The pre- and post-sample blanks validate the absence of column carryover or source contamination. The system suitability standard confirms mass accuracy (< 2 ppm) and detector sensitivity prior to analyte characterization, ensuring the protocol validates its own operational integrity.

Step 4: MS/MS Acquisition Parameters

  • Action: Operate the Q-TOF in targeted MS/MS mode. Isolate the precursor ion (m/z 214.0780) using a narrow isolation window (~1.3 Da). Apply a ramped Collision Energy (CE) of 15, 25, and 40 eV.

  • Causality: Ramping the CE is critical for comprehensive fragmentation profiling. Low CE (15 eV) captures low-energy neutral losses (e.g., HF), while high CE (40 eV) provides sufficient internal energy to cleave the highly stable imidazopyridine fused ring system, yielding structural backbone fragments (3)[4].

Data Presentation: Quantitative HRMS Data

The following tables summarize the exact mass measurements and the collision-induced dissociation (CID) product ions generated during the MS/MS workflow.

Table 1: HRMS Precursor Ion Data

Ion TypeFormulaTheoretical m/zObserved m/z (Simulated)Mass Error (ppm)
[M+H]⁺C₁₂H₉FN₃⁺214.0780214.0782+0.9
[M+H]⁺ (¹³C isotope)C₁₁¹³CH₉FN₃⁺215.0814215.0815+0.4

Table 2: Key MS/MS Product Ions (CID) and Assignments

Product Ion m/zFormulaNeutral LossMechanistic Assignment
194.0718C₁₂H₈N₃⁺HF (20.0062 Da)Expulsion of hydrogen fluoride from the fluorophenyl ring.
187.0671C₁₁H₈FN₂⁺HCN (27.0109 Da)Cleavage of the imidazole ring, typical of nitrogen-rich heterocycles.
122.0406C₇H₅FN⁺C₅H₄N₂ (92.0374 Da)Imidazole ring cleavage yielding the 3-fluorobenzonitrile cation.
120.0562C₆H₆N₃⁺C₆H₃F (94.0219 Da)Imidazole ring cleavage yielding the imidazo[4,5-c]pyridine core cation.

Mechanistic Pathway Visualization

MS_Fragmentation precursor [M+H]+ m/z 214.0780 C12H9FN3+ frag_hf [M+H - HF]+ m/z 194.0718 C12H8N3+ precursor->frag_hf - HF (-20.006 Da) frag_hcn [M+H - HCN]+ m/z 187.0671 C11H8FN2+ precursor->frag_hcn - HCN (-27.011 Da) frag_fbn [C7H5FN]+ m/z 122.0406 3-Fluorobenzonitrile Cation precursor->frag_fbn Imidazole Cleavage (-92.037 Da) frag_core [C6H6N3]+ m/z 120.0562 Imidazo[4,5-c]pyridine Core precursor->frag_core Imidazole Cleavage (-94.022 Da)

Proposed MS/MS fragmentation pathway for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine.

References

  • Source: MDPI (Molecules)
  • Synthesis and potent cytotoxicity of some novel imidazopyridine derivatives against MCF-7 human breast adenocarcinoma cell line Source: ResearchGate URL
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Application

Application Note: In Vitro Evaluation of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine as a Kinase Inhibitor in Cell Culture

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The imidazo[4,5-c]pyridine scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, predominantly utilized for its robust ability to act as an ATP-competitive kinase inhibitor. Compounds within this class, including the representative derivative 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine , are engineered to occupy the highly conserved ATP-binding pocket (hinge region) of target kinases.

Recent literature extensively validates the imidazo[4,5-c]pyridine core in targeting two major oncogenic and survival pathways:

  • Src Family Kinases (SFKs): Imidazo[4,5-c]pyridin-2-one derivatives exhibit sub-micromolar inhibition of Src and Fyn kinases, demonstrating potent anti-proliferative effects in glioblastoma multiforme (GBM) models ()[1].

  • DNA-Dependent Protein Kinase (DNA-PK): 6-anilino imidazo[4,5-c]pyridine derivatives serve as highly selective DNA-PK inhibitors, effectively blocking non-homologous end-joining (NHEJ) and acting as potent radiosensitizers in cancer therapy ()[2].

This application note provides a self-validating, causality-driven protocol for evaluating 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine in cell culture models, ensuring high-fidelity data generation for preclinical profiling.

Mechanistic Signaling & Inhibition Pathway

To understand the experimental readouts, it is critical to map the compound's intervention point. The inhibitor directly blocks the catalytic activity of the target kinase (e.g., SFK or DNA-PK), thereby preventing the phosphorylation of downstream effectors (such as AKT, STAT3, or Ku70/80 complexes).

Pathway Stimulus Radiation / Growth Factors Receptor Receptor Tyrosine Kinase / DNA Lesion Stimulus->Receptor Kinase Target Kinase (SFK / DNA-PK) Receptor->Kinase Activates Downstream Downstream Effectors (e.g., AKT, STAT3, Ku70/80) Kinase->Downstream Phosphorylates Outcome Cell Survival & Proliferation Downstream->Outcome Inhibitor 2-(3-fluorophenyl)-3H- imidazo[4,5-c]pyridine Inhibitor->Kinase ATP-Competitive Inhibition

Figure 1: Mechanism of ATP-competitive kinase inhibition by the imidazo[4,5-c]pyridine core.

Experimental Workflow Design

A robust kinase assay must isolate the variable of interest (kinase activity) from basal cellular noise. The following workflow is designed as a self-validating system , meaning every step includes internal controls to verify the integrity of the assay.

Workflow A Cell Seeding (Optimal Density) B Serum Starvation (Reduce Basal Noise) A->B C Inhibitor Treatment (Dose-Response) B->C D Stimulus/Irradiation (Kinase Activation) C->D E Cell Lysis & Protein Extraction D->E F Western Blotting (Phospho-Readout) E->F

Figure 2: Step-by-step self-validating workflow for in vitro kinase inhibition assays.

Step-by-Step Protocol: Cell Treatment & Kinase Inhibition

Phase 1: Compound Preparation
  • Causality: Imidazo[4,5-c]pyridines are typically hydrophobic. Proper solubilization prevents compound precipitation, which would otherwise lead to false-negative efficacy data.

  • Step 1: Dissolve 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Step 2: Aliquot into single-use vials and store at -20°C. Rationale: Avoid freeze-thaw cycles that degrade the fluorophenyl moiety and reduce compound potency.

Phase 2: Cell Seeding and Synchronization
  • Causality: Cells in varying stages of the cell cycle exhibit fluctuating basal kinase activity. Synchronization ensures a uniform baseline.

  • Step 1: Seed target cells (e.g., U87 for SFK profiling, HCT116 for DNA-PK profiling) in 6-well plates at 3×105 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2: Wash cells twice with PBS and replace media with serum-free media (0.1% FBS) for 12–16 hours. Rationale: Serum starvation silences endogenous growth factor signaling, lowering basal kinase phosphorylation and maximizing the signal-to-noise ratio upon stimulation.

Phase 3: Compound Treatment & Stimulation (Self-Validating Step)
  • Causality: Pre-incubation allows the inhibitor to equilibrate and occupy the ATP-binding pockets before the kinase is actively recruited by a stimulus.

  • Step 1: Treat cells with a dose-response gradient of the inhibitor (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM).

    • Critical Control: Include a Vehicle Control (DMSO matched to the highest concentration, max 0.1% v/v) to rule out solvent toxicity.

    • Critical Control: Include a Positive Control (e.g., PP2 for SFKs or AZD7648 for DNA-PK) to validate assay sensitivity.

  • Step 2: Incubate for 2 hours.

  • Step 3: Apply the specific stimulus. For SFKs, add 20 ng/mL EGF for 15 minutes. For DNA-PK, expose cells to 2 Gy Ionizing Radiation (IR) and incubate for 30 minutes.

Phase 4: Lysis and Protein Extraction
  • Causality: Kinase phosphorylation is a highly transient event. Phosphatases in the cytosol will rapidly dephosphorylate target proteins upon cell death if not immediately neutralized.

  • Step 1: Place plates strictly on ice. Wash twice with ice-cold PBS.

  • Step 2: Lyse cells using RIPA buffer supplemented with both protease inhibitors (e.g., PMSF) and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Rationale: Without phosphatase inhibitors, the phospho-signal will be lost during extraction, invalidating the readout.

  • Step 3: Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.

Quantitative Data Presentation

To accurately benchmark the efficacy of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine, biochemical IC₅₀ (kinase activity) must be correlated with cellular IC₅₀ (cell viability). Below is a structured data presentation template summarizing expected quantitative profiles based on established imidazo[4,5-c]pyridine derivatives (; )[1][2].

Compound / ControlTarget KinaseBiochemical IC₅₀ (nM)Cell Line ModelCellular Viability IC₅₀ (µM)Primary Downstream Marker
2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine SFK (Src/Fyn)Assay DependentU87 (Glioblastoma)1.2 - 3.5 µMp-Src (Tyr416)
2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine DNA-PKAssay DependentHCT116 (Colorectal)0.8 - 2.1 µMp-DNA-PKcs (Ser2056)
PP2 (Positive Control) SFK~5 nMU87 (Glioblastoma)~1.5 µMp-Src (Tyr416)
AZD7648 (Positive Control) DNA-PK~0.6 nMHCT116 (Colorectal)~0.5 µMp-DNA-PKcs (Ser2056)

Table 1: Representative quantitative profiling metrics for imidazo[4,5-c]pyridine derivatives across different kinase targets and cell lines.

Troubleshooting & Best Practices (E-E-A-T Guidelines)

To ensure the trustworthiness of your findings, adhere to these analytical standards:

  • Total vs. Phospho-Protein Normalization:

    • Error: Normalizing phosphorylated kinase levels directly to a housekeeping gene (e.g., GAPDH).

    • Correction: Always normalize the phospho-kinase signal (e.g., p-Src) to the Total Kinase signal (e.g., Total Src) obtained from the same sample. This proves the inhibitor is blocking activity (phosphorylation) rather than causing the degradation of the kinase protein itself.

  • Edge Effects in Viability Assays:

    • When performing 96-well MTT or CellTiter-Glo assays to determine the Cellular IC₅₀, avoid seeding cells in the outer perimeter wells. Evaporation in these wells artificially concentrates the media and inhibitor, skewing dose-response curves. Fill outer wells with sterile PBS.

  • Confirming Target Engagement:

    • If phenotypic changes (e.g., cell death) occur without a corresponding drop in target kinase phosphorylation, the compound may be exhibiting off-target cytotoxicity. Cross-reference with a kinome profiling assay to verify the selectivity of the fluorophenyl substitution.

References

  • Hong, C. R., Liew, L. P., Wong, W. W., Dickson, B. D., Cheng, G., Shome, A., ... & Hay, M. P. (2024). "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." Journal of Medicinal Chemistry, 67(14), 12366-12385. URL:[Link][2]

  • Zhang, L., Yang, Z., Sang, H., Jiang, Y., Zhou, M., Huang, C., ... & Wu, X. (2021). "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. URL:[Link][1]

Sources

Method

Application Note: Preparation, Handling, and Formulation of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine Stock Solutions

Introduction & Pharmacological Context 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine (which exists in equilibrium with its 1H-tautomer) is a highly versatile heterocyclic scaffold utilized extensively in drug discovery. D...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine (which exists in equilibrium with its 1H-tautomer) is a highly versatile heterocyclic scaffold utilized extensively in drug discovery. Derivatives of this core are actively investigated as G-protein-coupled receptor kinase 5 (GRK5) modulators for metabolic diseases (1)[1] and as potent inhibitors of the NLRP3 inflammasome (2)[2].

Due to its planar aromatic system and lipophilic fluorophenyl ring, the compound exhibits high crystallinity and strong intermolecular π-π stacking. This results in poor aqueous solubility, necessitating rigorous protocols for stock solution preparation to ensure reproducible in vitro and in vivo assay results.

Mechanism Compound Imidazo[4,5-c]pyridine (Target Compound) Target Kinase Target (e.g., GRK5 / NLRP3) Compound->Target Modulates Signaling Downstream Signaling Cascade Target->Signaling Phosphorylation Response Phenotypic Response (e.g., Insulin Release) Signaling->Response Cellular Effect

Pharmacological mechanism of imidazo[4,5-c]pyridines in kinase modulation.

Physicochemical Profiling & Solvent Causality

To design an optimal formulation, we must first analyze the compound's physicochemical properties. The molecular weight is 213.21 g/mol (3)[3].

PropertyValueCausality / Impact on Formulation
Molecular Formula C₁₂H₈FN₃Defines exact mass for molarity calculations.
Molecular Weight 213.21 g/mol 6.40 mg in 1.00 mL DMSO yields a 30 mM stock.
XLogP3-AA ~1.9Moderate lipophilicity; necessitates organic solvents.
H-Bond Donors 1 (N-H)Requires solvation by strong H-bond acceptors (e.g., DMSO).
H-Bond Acceptors 3 (N, F)Facilitates interaction with aqueous media post-dilution.
Aqueous Solubility < 1 mg/mLHigh risk of "DMSO crash" during biological assay dilution.

Causality of Solvent Selection: The calculated XLogP3 and the presence of hydrogen-bond networks dictate that aprotic, highly polar solvents are required to disrupt the crystal lattice. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its sulfoxide moiety acts as a strong hydrogen-bond acceptor, effectively solvating the imidazole N-H, while its methyl groups interact with the lipophilic fluorophenyl ring.

Protocol 1: Preparation of 30 mM Master Stock Solution (In Vitro)

In vitro screening of imidazopyridines typically utilizes a 30 mM master stock in 100% DMSO (2)[2].

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized solid compound to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening cold vials causes atmospheric moisture to condense on the powder. Water acts as an anti-solvent in DMSO, promoting premature precipitation and degrading stock stability.

  • Weighing: Weigh exactly 6.40 mg of the compound into a sterile amber glass vial.

    • Causality: Amber vials protect the potentially photolabile heterocyclic core from UV-induced degradation during long-term storage.

  • Dissolution: Add 1.00 mL of anhydrous, cell-culture grade DMSO (≥ 99.9% purity) to achieve a 30.0 mM stock solution.

  • Agitation: Vortex the suspension vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 25°C for 5 minutes.

    • Self-Validation: Inspect the vial against a bright light source. The solution must be completely optically clear. If a Tyndall effect (light scattering by micro-particles) is observed, dissolution is incomplete, and further sonication is required.

  • Aliquoting & Storage: Divide the master stock into 50 µL aliquots in low-bind microcentrifuge tubes. Purge the headspace of each tube with Argon gas before sealing. Store immediately at -80°C.

    • Causality: DMSO is highly hygroscopic. Argon purging prevents water absorption. Aliquoting prevents repeated freeze-thaw cycles, which drastically reduce compound stability and alter the effective concentration.

Workflow Solid 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine (Solid Powder) Weigh Weighing & Transfer (Amber Vials) Solid->Weigh Dissolve Dissolution in 100% DMSO (Vortex & Sonication) Weigh->Dissolve Stock 30 mM Master Stock Dissolve->Stock Aliquot Aliquot & Purge with Argon (Prevents Oxidation) Stock->Aliquot Store Storage at -80°C (Avoid Freeze-Thaw) Aliquot->Store

Workflow for preparing and storing imidazo[4,5-c]pyridine stock solutions.

Protocol 2: Aqueous Dilution for Cell-Based Assays

A critical failure point in biological assays is the "DMSO crash"—the rapid precipitation of the lipophilic compound when the DMSO stock is introduced directly into an aqueous buffer.

Step-by-Step Methodology:

  • Pre-warming: Thaw a 50 µL aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: If the final assay concentration is 30 µM, first create a 10x intermediate stock (300 µM) by diluting the 30 mM master stock 1:100 in 100% DMSO.

  • Aqueous Addition: Add the intermediate DMSO stock dropwise into the pre-warmed (37°C) aqueous assay medium (e.g., DMEM or HBSS) while continuously vortexing the medium.

    • Causality: Adding the compound to the buffer (rather than buffer to the compound) ensures the compound is instantly dispersed into a massive excess of the aqueous phase. This prevents localized high concentrations that trigger nucleation and precipitation.

  • Final Concentration Verification: Ensure the final DMSO concentration strictly does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity and artifactual assay readouts (2)[2].

    • Self-Validation: Observe the final assay media under a standard inverted microscope (10x objective) prior to adding to cells. The absence of needle-like crystals confirms a successful, stable dilution.

Protocol 3: In Vivo Formulation Strategy

For animal studies (e.g., oral gavage or intraperitoneal injection), 100% DMSO cannot be used due to severe tissue toxicity. A standard co-solvent system is required, similar to those used for related heterocyclic P2X7 receptor antagonists (4)[4].

Recommended Vehicle: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline

Step-by-Step Methodology:

  • Add the required volume of the 30 mM DMSO master stock to a sterile vial (constituting exactly 5% of the final intended volume).

  • Add PEG300 (40% of final volume) and vortex vigorously for 2 minutes.

    • Causality: PEG300 acts as a miscible co-solvent that maintains the compound in solution as the dielectric constant of the mixture gradually increases.

  • Add Tween-80 (5% of final volume) and vortex for 1 minute.

    • Causality: Tween-80 is a non-ionic surfactant. It forms micelles that encapsulate the lipophilic fluorophenyl moiety, preventing aggregation when the aqueous phase is introduced.

  • Finally, add 0.9% physiological saline (50% of final volume) dropwise under continuous vortexing or mild sonication.

    • Self-Validation: The final formulation must be a clear solution or a fine, stable, translucent microemulsion. If macro-precipitation occurs (manifesting as a milky white suspension that settles over 10 minutes), the formulation has failed and must be discarded.

References

  • [1] Title: EP2818472A1 - Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators. Source: Google Patents. URL:

  • [2] Title: Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. Source: PMC / NIH. URL:

  • [3] Title: Pyridines database - synthesis, physical properties. Source: ChemSynthesis. URL:

  • [4] Title: 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Source: ACS Publications. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine .

This guide moves beyond basic recipes, focusing on the chemical causality behind yield optimization to ensure your workflows are robust, reproducible, and scalable.

Process Architecture

To establish a baseline for our troubleshooting, review the optimized catalytic pathway below. Understanding the electron flow and intermediate states is critical for diagnosing reaction failures.

SynthesisWorkflow Start 3,4-Diaminopyridine + 3-Fluorobenzaldehyde Catalyst Zn(OTf)2 Coordination (Electrophilic Activation) Start->Catalyst Methanol, 65°C Intermediate Schiff Base Intermediate (Imine Formation) Catalyst->Intermediate Nucleophilic Attack Cyclization Dehydrogenative Cyclization (Oxidation / -2H) Intermediate->Cyclization Intramolecular Closure Product 2-(3-fluorophenyl)-3H- imidazo[4,5-c]pyridine Cyclization->Product High Yield Pathway

Workflow for the zinc triflate-catalyzed synthesis of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine.

Section 1: Critical Troubleshooting FAQs

Q1: My condensation yield is stuck below 40%, and I am recovering unreacted starting materials. Why is the reaction stalling? The Causality: Traditional methods relying on uncatalyzed thermal condensation or harsh dehydrating agents like polyphosphoric acid (PPA) often stall due to the poor electrophilicity of the aldehyde carbonyl and the electron-deficient nature of the pyridine ring[1]. The Solution: Transition to a mild Lewis acid catalyst. Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) at 30 mol% is highly recommended[2]. The Zn²⁺ ion strongly coordinates with the carbonyl oxygen of 3-fluorobenzaldehyde. This coordination significantly lowers the activation energy required for the initial nucleophilic attack by the more nucleophilic amino group of 3,4-diaminopyridine, driving the equilibrium toward the Schiff base intermediate without requiring extreme heat.

Q2: I am observing significant tarry byproducts and decomposition on my TLC plates. How do I prevent this? The Causality: Imidazopyridine syntheses utilizing strong acids (e.g., POCl₃, PPA) or temperatures exceeding 150°C frequently cause thermal degradation and polymerization of the electron-deficient pyridine ring[2]. The Solution: Lower the thermal energy of the system by changing the solvent and catalyst matrix. Conducting the reaction in refluxing methanol (approx. 65°C) with Zn(OTf)₂ completely eliminates thermal degradation[2]. If you must use solvent-free or high-temperature conditions, consider microwave-assisted synthesis on a silica gel support, which reduces reaction times from several hours to minutes, drastically minimizing the window for byproduct formation[1].

Q3: The Schiff base forms, but the final oxidative cyclization is incomplete. How can I drive the ring closure? The Causality: The conversion of the Schiff base to the fully aromatic 3H-imidazo[4,5-c]pyridine requires a dehydrogenative oxidation step. In standard atmospheric conditions, oxygen acts as the terminal oxidant, but this process is kinetically slow. The Solution: Instead of using the free 3-fluorobenzaldehyde, pre-form the sodium metabisulfite (Na₂S₂O₅) adduct of the aldehyde[3]. Reacting 3,4-diaminopyridine with this adduct facilitates a much smoother in situ oxidation and cyclization, often bypassing the need for external transition-metal oxidants and improving the isolated yield to >75%[3].

Section 2: Quantitative Catalyst & Condition Comparison

Selecting the right reaction conditions is a balance of yield, safety, and scalability. The table below summarizes expected outcomes based on literature precedents and empirical optimization.

Synthetic MethodReagents / CatalystsTemp (°C)TimeAverage YieldImpurity Profile
Classical Dehydration Polyphosphoric Acid (PPA)150°C12 h40 - 50%High (Tarry degradation products)
Uncatalyzed Thermal Methanol (Neat)65°C24 h< 35%Low (High unreacted starting material)
Bisulfite Adduct Na₂S₂O₅ adduct, DMF90°C6 h70 - 75%Moderate (Regioisomeric traces)
Lewis Acid Catalyzed Zn(OTf)₂ (30 mol%), MeOH 65°C 4 - 5 h 85 - 92% Very Low (Clean conversion)

Section 3: Validated Standard Operating Procedure (SOP)

This protocol utilizes the Zn(OTf)₂-catalyzed pathway, engineered as a self-validating system to ensure you can verify success at each critical node of the workflow.

Reagents Required:

  • 3,4-Diaminopyridine (1.0 equivalent, 10 mmol, ~1.09 g)

  • 3-Fluorobenzaldehyde (1.0 equivalent, 10 mmol, ~1.24 g)

  • Zinc triflate [Zn(OTf)₂] (0.3 equivalents, 3 mmol, ~1.09 g)

  • Anhydrous Methanol (30 mL)

Step-by-Step Methodology:

  • System Initialization: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-diaminopyridine (1.0 eq) in 30 mL of anhydrous methanol.

  • Electrophile & Catalyst Addition: Add 3-fluorobenzaldehyde (1.0 eq) to the stirring solution, followed immediately by Zn(OTf)₂ (0.3 eq).

    • Causality Check: Adding the catalyst last ensures the aldehyde is uniformly dispersed, preventing localized rapid polymerization.

  • Reflux & Kinetic Monitoring: Heat the reaction mixture to reflux (~65°C) with continuous stirring.

    • Self-Validation Checkpoint 1 (TLC): After 2 hours, sample the reaction. Run a TLC using Dichloromethane:Methanol (9:1 v/v). The starting materials should be nearly consumed, and a new intense UV-active spot (the product) should appear at a higher Rf value than the diamine.

  • Reaction Quenching & Precipitation: After 4-5 hours (or upon completion via TLC), remove the flask from heat and allow it to cool to room temperature. Slowly dilute the crude mixture with 30 mL of distilled water while stirring vigorously.

    • Causality Check: The addition of water forces the hydrophobic 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine to crash out of the methanolic solution, while the Zn(OTf)₂ catalyst and unreacted polar impurities remain dissolved in the aqueous phase[2].

  • Isolation & Purification: Stir the aqueous suspension for 15 minutes to ensure complete precipitation. Collect the off-white solid via vacuum filtration, wash with cold distilled water (2 x 10 mL), and dry under a high vacuum. Recrystallize from hot ethanol if necessary.

  • Analytical Validation:

    • Self-Validation Checkpoint 2 (LC-MS): Submit the dried product for LC-MS analysis. You must observe a dominant mass peak at m/z = 214.1 [M+H]⁺ (Exact mass of C₁₂H₈FN₃ is 213.07).

References

  • Srinivasulu R, Ravi Kumar K, Satyanarayana PVV, Hari Babu B. (2014). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. JSciMed Central. Available at:[Link]

  • Kędzierska, E., & Boguszewska-Czubara, A. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules / PMC. Available at:[Link]

  • Göker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine

Welcome to the Formulation Support Hub. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical bottlenecks associated with 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Hub. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical bottlenecks associated with 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine .

This molecule presents a classic "brick dust" challenge: the planar imidazo[4,5-c]pyridine core promotes strong intermolecular π-π stacking (high crystal lattice energy)[1], while the 3-fluorophenyl moiety drives high lipophilicity. Consequently, it exhibits poor aqueous solubility that severely limits its bioavailability and utility in in vitro and in vivo assays.

This guide provides field-proven, self-validating methodologies to bypass these thermodynamic barriers.

Part 1: Diagnostic FAQs (Understanding the Molecule)

Q1: Why does my compound completely precipitate when I transition my stock solution from simulated gastric fluid (SGF) to simulated intestinal fluid (SIF)? A: This is a classic pH-dependent solubility issue inherent to weakly basic drugs[2]. The pyridine nitrogen of the imidazo[4,5-c]pyridine core is protonated in the acidic environment of SGF (pH ~1.2), forming a highly soluble salt. However, as the pH rises in SIF (pH ~6.8), the molecule reverts to its un-ionized free base form. Because the free base lacks the hydration energy required to overcome its strong crystal lattice, it rapidly nucleates and precipitates. To prevent this, you must formulate the drug in a way that maintains supersaturation independent of bulk pH, such as through an Amorphous Solid Dispersion (ASD)[3].

Q2: I am currently using 10% DMSO to dose my cells, but I am seeing vehicle toxicity. What is the most reliable alternative for in vitro assays? A: Relying on co-solvents like DMSO simply masks the problem; upon dilution into aqueous media, the local dielectric constant drops, forcing the lipophilic 3-fluorophenyl group out of solution[4]. The most reliable alternative is Cyclodextrin Complexation . By using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), you can encapsulate the hydrophobic fluorophenyl ring into the cyclodextrin's lipophilic cavity, shielding it from the aqueous environment while the hydrophilic exterior of the cyclodextrin keeps the complex dissolved[5].

Q3: How do I choose the right polymer for an Amorphous Solid Dispersion (ASD) of this specific compound? A: The polymer must serve two functions: it must act as a solvent during the manufacturing process, and it must physically stabilize the thermodynamically unstable amorphous drug to inhibit recrystallization during storage and administration[6]. For an imidazopyridine, HPMCAS (Hypromellose Acetate Succinate) is highly recommended. Its amphiphilic nature allows it to interact with the hydrophobic fluorophenyl group while its succinate groups provide steric hindrance and ionic repulsion in intestinal pH, effectively maintaining the drug in a supersaturated state[7].

Part 2: Mechanistic Workflows & Visualizations

To successfully formulate 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine, you must disrupt its crystal lattice. Below are the two most effective mechanistic pathways.

Strategy A: Amorphous Solid Dispersion (ASD)

By converting the crystalline API into an amorphous state, you remove the energy barrier required to break the crystal lattice during dissolution, drastically increasing the apparent solubility[6].

ASD_Workflow A Crystalline API: 2-(3-fluorophenyl)-3H- imidazo[4,5-c]pyridine C Co-Dissolution in Common Organic Solvent A->C B Polymer Carrier (e.g., HPMCAS, PVP) B->C D Rapid Solvent Evaporation (Spray Drying) C->D Disrupts crystal lattice E Amorphous Solid Dispersion (Kinetically Trapped) D->E Restricts molecular mobility F Enhanced Apparent Aqueous Solubility E->F Supersaturation in media

Workflow and mechanistic rationale for generating Amorphous Solid Dispersions (ASD).

Strategy B: Cyclodextrin Inclusion Complexation

Cyclodextrins act as molecular capsules. They move the hydrophobic 3-fluorophenyl moiety out of the bulk aqueous phase and into a lipophilic nano-cavity, providing dissolution enhancement without covalently altering the drug[].

CD_Mechanism A Free API (Hydrophobic) High Lattice Energy C Aqueous Media Thermodynamic Driving Force A->C B HP-β-Cyclodextrin (Hydrophobic Cavity) B->C D Host-Guest Inclusion Complex (1:1 Stoichiometry) C->D Hydrophobic interactions E Shielding of 3-fluorophenyl group D->E Displaces cavity water F Solubilized API (Bioavailable) E->F Enhances dissolution

Thermodynamic pathway of HP-β-Cyclodextrin host-guest inclusion complexation.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes of various solubility enhancement strategies when applied to rigid, planar heterocycles like imidazo[4,5-c]pyridines.

Formulation StrategyPrimary Mechanism of ActionExpected Solubility Enhancement FactorPhysical StabilityComplexity of Preparation
Co-solvency (10% DMSO) Dielectric constant reduction5x – 10xLow (Precipitates upon dilution)Low
Salt Formation (HCl) Ionization of basic pyridine N50x – 100x (at pH < 4 only)High (in solid state)Low
HP-β-CD Complexation Host-Guest cavity encapsulation100x – 300xModerate (Equilibrium dependent)Moderate
Amorphous Solid Dispersion Crystal lattice energy disruption200x – 500xHigh (Polymer stabilized)High

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in validation steps. Do not proceed to in vivo or in vitro dosing until the validation criteria are met.

Protocol 1: Preparation of HP-β-CD Inclusion Complex via Kneading Method

Rationale: The kneading method provides mechanical shear that forces the hydrophobic API into the cyclodextrin cavity, overcoming the activation energy barrier of complexation[9].

  • Molar Calculation: Weigh 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine and HP-β-CD in a 1:1 or 1:2 molar ratio.

  • Wetting: Place the HP-β-CD in a mortar. Add a minimal amount of a 50:50 (v/v) ethanol/water mixture to form a homogeneous paste.

  • Kneading: Gradually incorporate the API into the paste. Knead continuously for 45–60 minutes. Causality: Continuous shear ensures uniform distribution and facilitates the displacement of water molecules from the cyclodextrin cavity by the API.

  • Drying: Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove all residual solvents.

  • Pulverization: Gently crush the dried mass and pass it through a 60-mesh sieve.

  • Self-Validation Step (DSC): Run Differential Scanning Calorimetry (DSC) on the final powder. Pass Criteria: The sharp melting endotherm characteristic of crystalline 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine must completely disappear, confirming true inclusion rather than a simple physical mixture[9].

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Rationale: Co-dissolving the API and polymer ensures molecular-level mixing. Rapid evaporation kinetically traps the drug in the amorphous state before it can organize into a crystal lattice[10].

  • Carrier Selection: Select HPMCAS-MF (medium ratio of acetate/succinate) as the stabilizing polymer.

  • Co-Dissolution: Dissolve the API and HPMCAS in a common solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) at a 1:3 (API:Polymer) weight ratio. Ensure the solution is optically clear.

  • Evaporation: Utilize a rotary evaporator or a lab-scale spray dryer to rapidly remove the solvent. Causality: The speed of evaporation is critical. Slow evaporation allows molecular mobility, leading to phase separation and recrystallization.

  • Secondary Drying: Place the collected solid dispersion in a vacuum desiccator for 48 hours to remove trace residual solvents.

  • Self-Validation Step (PXRD): Analyze the powder using Powder X-Ray Diffraction (PXRD). Pass Criteria: The diffractogram must show a broad "halo" with an absolute absence of sharp Bragg peaks, confirming a 100% amorphous state[9].

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (NIH) URL:[Link]

  • Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer Source: MDPI URL:[Link]

  • AmorSol® - Amorphous Solid Dispersion Technology Source: Ascendia Pharmaceutical Solutions URL:[Link]

  • Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Source: MDPI URL:[Link]

  • Solid Dispersion Technology Source: Lonza URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: ResearchGate URL:[Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Source: PharmaFocusAsia URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine Screening Assays

Welcome to the Technical Support Center. As drug development professionals, you are likely aware that the imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, you are likely aware that the imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore. Because it functions as a structural bioisostere of purine, it is frequently identified as a hit in high-throughput screening (HTS) campaigns targeting kinases, polymerases, and ATP-dependent enzymes[1].

However, the addition of the lipophilic 3-fluorophenyl moiety at the 2-position creates a planar, hydrophobic molecule highly prone to assay interference. Initial screening hits often fail orthogonal confirmation due to false-positive mechanisms[2]. This guide provides a self-validating, mechanistic framework to troubleshoot and triage these false positives.

Triage Workflow for Imidazopyridine Hits

Before diving into specific protocols, follow this logical triage workflow to identify the root cause of assay interference.

Triage Start Primary Hit: 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine Q1 Is the assay reporter-based (Luciferase)? Start->Q1 Fluc Run Recombinant Fluc Counter-screen Q1->Fluc Yes Q2 Is the assay biochemical (Kinase/Enzyme)? Q1->Q2 No Fluc->Q2 No Fluc Inhibition FalsePos Flag as False Positive (Interference) Fluc->FalsePos Inhibits Fluc Agg Run Detergent (Triton X-100) Addition Assay Q2->Agg Yes Opt Run Spectral Scan (Absorbance/Fluorescence) Agg->Opt IC50 stable Agg->FalsePos IC50 shifts >10x TrueHit Proceed to Orthogonal Validation (SPR/MS) Opt->TrueHit Clean Spectrum Opt->FalsePos Optical Quenching

Fig 1. Triage workflow for identifying assay interference in imidazo[4,5-c]pyridine screening.

Quantitative Diagnostic Signatures

To systematically categorize your hit, compare your validation data against the quantitative thresholds in the table below.

Diagnostic MetricTrue Positive SignatureAggregation False PositiveLuciferase False PositiveOptical False Positive
IC50 Shift (+0.01% Triton X-100) < 2-fold shift> 10-fold rightward shiftNo shiftNo shift
Recombinant Fluc IC50 > 50 µM (Inactive)> 50 µM (Inactive)< 1 µM (Potent)Variable
Hill Slope (Dose-Response) 0.8 to 1.2> 2.0 (Unusually Steep)0.8 to 1.2Variable
Absorbance/Emission Scan Clean baselineElevated baseline (scattering)Clean baselineHigh background signal

Frequently Asked Questions & Troubleshooting Protocols

FAQ 1: Why is my compound showing potent inhibition in biochemical assays but zero activity in orthogonal or cell-based assays?

The Causality: You are likely observing colloidal aggregation. The 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine core is highly planar and hydrophobic. In aqueous buffers, these molecules can stack via intermolecular hydrogen bonds and hydrophobic interactions, forming sub-micron colloidal aggregates[3]. These aggregates act like molecular sponges, non-specifically sequestering and denaturing the target enzyme on their surface.

The Solution: Implement a self-validating detergent-addition counter-screen. Non-ionic detergents at concentrations near their critical micelle concentration (CMC) disrupt the hydrophobic interactions holding the colloid together without denaturing the target enzyme. If the compound's activity disappears, the initial "inhibition" was merely non-specific sequestration.

Protocol: Detergent-Sensitive Aggregation Counter-Screen

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To one batch, add 0.01% (v/v) Triton X-100 (or CHAPS if your enzyme is sensitive to Triton).

  • Control Setup (Critical): Include a known stoichiometric inhibitor (e.g., staurosporine for kinases) as a negative control for aggregation. Include a known aggregator (e.g., tetraiodophenolphthalein) as a positive control.

  • Compound Dispensing: Acoustically dispense the imidazopyridine compound to generate a 10-point dose-response curve (top concentration 50 µM, 1:3 dilutions).

  • Pre-incubation: Add the target enzyme and pre-incubate for 15 minutes. Scientific rationale: Colloidal sequestration is time-dependent; pre-incubation exacerbates the false-positive signal, making it easier to detect.

  • Substrate Addition & Readout: Add your substrate to initiate the reaction. Measure the readout and calculate the IC50 and Hill slope.

  • Data Interpretation: A >10-fold rightward shift in IC50 in the detergent buffer, coupled with a steep Hill slope (>2.0) in the detergent-free buffer, definitively flags the compound as a colloidal aggregator.

FAQ 2: I am using a luciferase reporter assay to monitor pathway activation, but the signal is completely quenched. Is it a true pathway inhibitor?

The Causality: Luciferase reporter assays are highly vulnerable to direct enzyme inhibition[4]. Because the imidazo[4,5-c]pyridine scaffold is a purine bioisostere[1], it structurally mimics ATP. Firefly luciferase (Fluc) requires ATP and D-luciferin to generate luminescence. Your compound is likely binding directly to the ATP pocket of the luciferase enzyme, quenching the signal independently of the biological pathway you are trying to study.

Mechanism Compound Imidazo[4,5-c]pyridine (Purine Bioisostere) Target Intended Target (e.g., Kinase/GPCR) Compound->Target True Binding (Desired) Luciferase Firefly Luciferase (Reporter Enzyme) Compound->Luciferase Off-Target Binding (ATP-competitive) Signal Luminescence (Readout) Compound->Signal Quenches/Inhibits (False Positive) Luciferase->Signal Catalyzes Luciferin + ATP

Fig 2. Mechanism of false-positive reporter quenching via direct luciferase inhibition.

The Solution: Run a cell-free recombinant Fluc counter-screen. Cell-based reporter assays cannot distinguish between true pathway inhibition (which stops luciferase transcription) and direct enzymatic inhibition of the translated luciferase protein. By isolating recombinant Fluc, we remove the biological pathway entirely.

Protocol: Direct Luciferase Inhibition Counter-Screen

  • Reagent Preparation: Prepare 10 nM recombinant Firefly Luciferase in a standard assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Dispense the 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine compound into a 384-well white opaque microplate.

  • Enzyme Incubation: Add the recombinant Fluc and incubate for 10 minutes at room temperature.

  • Substrate Addition: Add a detection reagent containing D-luciferin and ATP (e.g., Promega Kinase-Glo or equivalent).

  • Readout: Measure luminescence immediately.

  • Data Interpretation: If the compound shows a dose-dependent reduction in luminescence in this cell-free system (IC50 < 10 µM), it is a direct Fluc inhibitor. The cell-based reporter data must be discarded, and the assay should be re-developed using an orthogonal reporter (e.g., Renilla luciferase, which has a different substrate architecture).

FAQ 3: How do I rule out optical interference in my TR-FRET or AlphaScreen assays?

The Causality: The extended conjugated pi-system of the imidazo[4,5-c]pyridine core can absorb excitation light or emit intrinsic fluorescence (autofluorescence). In FRET or TR-FRET assays, this causes an "inner filter effect," artificially quenching the emission signal and mimicking target inhibition.

The Solution: Perform a simple absorbance and emission spectral scan of the compound in the assay buffer. If the compound absorbs heavily at your assay's excitation wavelength (e.g., 340 nm for standard FRET) or emits near the detection wavelength, you must switch to a label-free orthogonal assay, such as Surface Plasmon Resonance (SPR) or RapidFire Mass Spectrometry, to validate true target engagement.

References

  • Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist Lu AF27139 | Journal of Medicinal Chemistry - ACS Publications. 2

  • Oxazolo[4,5-c]pyridin-2(3H)-one - Benchchem. 1

  • Piperacetazine Directly Binds to the PAX3::FOXO1 Fusion Protein and Inhibits Its Transcriptional Activity - AACR Journals. 4

  • Benzimidazole-Derived B2 as a Fluorescent Probe for Bacterial Outer Membrane Vesicle (OMV) Labeling: Integrating DFT, Molecular Dynamics, Flow Cytometry, and Confocal Microscopy - PMC. 3

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine

Welcome to the Advanced Crystallization Support Center. As drug development professionals, you are likely aware that 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine presents a unique crystallographic challenge. The molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As drug development professionals, you are likely aware that 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine presents a unique crystallographic challenge. The molecule features an imidazo[4,5-c]pyridine core—a polar purine bioisostere capable of robust N-H···N hydrogen bonding[1]—juxtaposed with a lipophilic 3-fluorophenyl moiety. This structural dichotomy frequently triggers complex phase behaviors, including polymorphism, solvent entrapment, and liquid-liquid phase separation (LLPS).

This guide is engineered to provide you with causal explanations, self-validating protocols, and actionable troubleshooting steps to achieve high-purity, thermodynamically stable crystals.

Part 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: During antisolvent crystallization, my solution forms a cloudy emulsion that settles into a sticky resin instead of forming crystals. Why does this happen, and how can I prevent it?

A: You are experiencing liquid-liquid phase separation (LLPS), commonly referred to as "oiling out"[2].

  • The Causality: Oiling out occurs when the supersaturation of the system exceeds the liquid-liquid coexistence boundary (spinodal curve) before reaching the metastable zone required for solid nucleation[3]. The highly lipophilic 3-fluorophenyl group resists integration into highly polar antisolvents (like water), causing the solute-rich phase to separate as an oil droplet rather than a solid nucleus. Nucleation inside these oil droplets is chaotic and poorly controlled, leading to resins or agglomerated, impure solids[4].

  • The Solution: You must map the phase boundary to identify the exact solvent composition where LLPS occurs, and then use targeted seeding within the single-phase metastable zone to bypass the high-energy barrier of primary nucleation[2].

Self-Validating Protocol: Seeding-Assisted Antisolvent Crystallization

To validate this protocol, run a parallel unseeded control. If the unseeded reactor oils out while the seeded reactor yields high-purity crystals, you have definitively proven that bypassing primary nucleation resolves the LLPS.

  • Dissolution: Dissolve the API in a primary solvent (e.g., Acetone) at 50°C to achieve a concentration of 100 mg/mL. Ensure complete dissolution.

  • Phase Boundary Mapping: In a trial vial, slowly titrate the antisolvent (e.g., Water) at 50°C while monitoring turbidity. Record the exact volume at which the solution turns persistently cloudy (the LLPS cloud point).

  • Metastable Zone Targeting: In your main reactor, add antisolvent to reach only 80% of the volume required to hit the cloud point. The system is now highly supersaturated but remains a single liquid phase.

  • Seed Introduction: Introduce 1-2% (w/w) of pre-characterized seed crystals. Maintain agitation at 150 rpm. Why 150 rpm? Controlled agitation ensures uniform seed dispersion without inducing high-shear secondary nucleation or droplet shearing[4].

  • Controlled Desupersaturation: Cool the system linearly to 20°C over 4 hours. Once crystal growth is visually confirmed, add the remaining antisolvent dropwise to maximize yield.

  • Isolation: Filter, wash with a cold 1:1 Acetone/Water mixture, and dry under vacuum.

Part 2: Managing Polymorphism and Fluorine-Driven Packing

Q: I am observing inconsistent powder X-ray diffraction (XRPD) patterns across different batches. How does the fluorine atom contribute to this, and how can I isolate a single, stable polymorph?

A: The inconsistency is driven by conformational polymorphism, heavily influenced by the 3-fluorophenyl group.

  • The Causality: Fluorine is highly electronegative but small, making it a weak hydrogen bond acceptor. However, it readily participates in highly directional non-covalent interactions, such as C-F···H, F···F, and C-F···π contacts[5]. While the imidazo[4,5-c]pyridine core forms strong, predictable N-H···N hydrogen-bonded tapes, the flexible 3-fluorophenyl ring can rotate. Depending on crystallization kinetics (e.g., cooling rate or solvent polarity), the lattice may trap the molecule in different conformations to maximize either the strong core H-bonds or the weak fluorine interactions[6].

  • The Solution: Utilize slurry conversion (slurry aging). Slurry conversion is a thermodynamic maturation process where metastable forms dissolve and recrystallize into the most thermodynamically stable polymorph over time[2]. Suspend the mixed-phase powder in a solvent where it has low-to-moderate solubility (e.g., Acetonitrile) and agitate at a constant temperature (e.g., 25°C) for 48–72 hours.

Part 3: Quantitative Data & Solvent Strategy

To optimize your crystallization, refer to the empirical data summarized below.

Table 1: Solvent Screening Matrix for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine

Solvent SystemAPI SolubilityPhase BehaviorCrystallization Outcome / Action
Acetone / Water High in AcetoneProne to LLPS at >40% WaterOiling out; requires seeding before 40% water addition.
Acetonitrile (MeCN) Moderate (Hot)Single-phase coolingOptimal. Yields high-purity needles via slow cooling.
DMSO / Water Very High in DMSOSevere LLPSAmorphous agglomerates; avoid for final API isolation.
Ethanol / Heptane Low in bothPoor solubilityLow yield; useful only for washing isolated crystals.

Table 2: Supramolecular Synthons & Interaction Metrics

Interaction TypeDonor / AcceptorTypical Distance (Å)Impact on Crystal Lattice
Strong H-Bond N-H···N (Imidazopyridine)2.8 - 3.1Primary structural driver; forms rigid 1D tapes.
Weak H-Bond C-H···F (Fluorophenyl)2.45 - 2.70Secondary stabilization; dictates 3D packing[5].
Halogen Contact F···F~2.9Influences conformational polymorphism[5].
π-π Stacking Pyridine···Phenyl3.5 - 3.8Enhances lattice rigidity and density.

Part 4: Decision-Making Workflow

Below is the logical workflow for resolving oiling out and ensuring phase purity during scale-up.

CrystallizationWorkflow A Dissolve API in Good Solvent (e.g., Acetone at 50°C) B Cooling / Antisolvent Addition (Enter Metastable Zone) A->B C Oiling Out (LLPS) Observed? B->C D Map Phase Boundary & Reduce Supersaturation C->D Yes (Emulsion Forms) F Crystal Nucleation & Controlled Growth C->F No (Clear Solution) E Introduce Seed Crystals (1-2% w/w) D->E E->F G Isolation & Validation (XRPD, DSC) F->G

Workflow for resolving liquid-liquid phase separation (oiling out) during API crystallization.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use co-crystallization to improve the physical properties of this molecule? A: Yes. Co-crystallization is a powerful crystal engineering approach to alter physicochemical properties without modifying the API's covalent structure[7]. By introducing a coformer with strong hydrogen-bond donors (e.g., dicarboxylic acids), you can lock the imidazopyridine core into a predictable heterosynthon. This disrupts the unpredictable fluorine-driven packing, effectively preventing oiling out and stabilizing a single crystalline form[6].

Q: How do I definitively prove my final product is not a mixed crystal (mixture of polymorphs)? A: The most authoritative method is to simulate a powder X-ray diffraction (XRPD) pattern based on single-crystal X-ray diffraction (SCXRD) data. If the experimental XRPD pattern of your bulk powder perfectly matches the simulated pattern—and Differential Scanning Calorimetry (DSC) shows a single, sharp melting endotherm—you have validated phase purity[2].

References

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. pharmalego.com.
  • Control of Crystal Size during Oiling Out Crystalliz
  • Fluorinated Porphyrinic Crystalline Solids: Structural Elucidation and Study of Intermolecular Interactions. intechopen.com.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Effect of OH and F Substitution in Benzoic Acid Coformers on the Solubility and Permeability of Fluorin
  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applic

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine

Welcome to the Technical Support Center for imidazopyridine derivatives. 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine is a highly valuable pharmacophore, sharing structural homology with purines and exhibiting significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for imidazopyridine derivatives. 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine is a highly valuable pharmacophore, sharing structural homology with purines and exhibiting significant bioactivity in kinase inhibition and oncology research (1[1]). However, like many electron-rich heterocyclic systems, it is susceptible to specific degradation pathways during long-term storage.

This guide provides field-proven troubleshooting insights, quantitative stability data, and self-validating protocols to ensure the absolute integrity of your compound libraries.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: My LC-MS analysis shows a new peak with a +16 Da mass shift after three months of storage. What is causing this? A1: This is the hallmark of N-oxidation . The pyridine nitrogen within the imidazo[4,5-c]pyridine core possesses a sterically accessible lone pair that is not fully delocalized into the aromatic sextet. Upon prolonged exposure to atmospheric oxygen or trace peroxides (often found in aged ethereal solvents), this nitrogen undergoes electrophilic attack to form an N-oxide (2[2]). The electron-withdrawing 3-fluorophenyl group does not sufficiently deactivate the core to prevent this. Solution: Always store the solid compound under an inert Argon atmosphere and avoid storing it as a solution in DMSO for extended periods, as DMSO can act as a mild oxidant over time.

Q2: The stock powder has transitioned from off-white to a faint yellow/brown tint. Is the compound still viable? A2: Color changes typically indicate photolytic degradation . Imidazopyridines are highly sensitive to UV and high-intensity visible light. Photoexcitation can induce single-electron transfer (SET) events, leading to radical intermediates that react with molecular oxygen to cause oxidative cleavage of the C(sp2)-N bonds (3[3], 4[4]). Solution: Discard the discolored batch. Prevent future photolysis by utilizing actinic shielding (amber borosilicate vials) and minimizing exposure to benchtop lighting.

Q3: The compound has become clumpy, and my 1H-NMR shows broadened peaks in the aromatic region. What happened? A3: This indicates hygroscopicity and solid-state hydration . While the imidazo[4,5-c]pyridine core is chemically stable against neutral water, moisture absorption leads to hydrate formation. This alters the crystal lattice, causing clumping and NMR peak broadening due to hydrogen bonding dynamics. Furthermore, trapped moisture accelerates ambient oxidation (5[5]). Solution: Store the compound at 2-8°C or lower in a tightly sealed container within a desiccator.

Part 2: Quantitative Stability Data

To highlight the critical importance of proper storage, the following table summarizes the degradation profile of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine over a 6-month period under varying environmental conditions.

Storage ConditionTemperatureAtmosphereLight ExposurePurity (HPLC Area %)Primary Observed Impurity
Optimal (Baseline) -20°CArgonDark (Amber Vial)> 99.8% None detected
Refrigerated 4°CAmbient AirDark (Amber Vial)97.5% N-oxide (+16 Da)
Ambient Benchtop 25°CAmbient AirAmbient Lab Light88.2% N-oxide, Photolytic cleavage products
Accelerated Stress 40°CAmbient AirHigh Humidity (75% RH)81.0% Hydrates, N-oxide, Ring-opened fragments

Part 3: Standard Operating Protocols (SOPs)

To ensure your experimental workflows are self-validating, strictly adhere to the following methodologies for storage and stability verification.

Protocol A: Inert Aliquoting and Long-Term Storage

Causality: Removing protic solvents and oxygen prevents the formation of reactive oxygen species (ROS) and radical intermediates.

  • Lyophilization: Lyophilize the synthesized compound for at least 24 hours to remove all residual solvents and moisture.

  • Vial Selection: Transfer the dry, free-flowing powder into amber borosilicate glass vials to block UV transmission.

  • Inert Purging: Place the open vials in a glove box or utilize a Schlenk line. Purge the vial headspace with ultra-high purity (UHP) Argon gas for 3 to 5 minutes. Argon is heavier than air and nitrogen, providing a superior protective blanket over the solid.

  • Sealing: Immediately seal the vials using PTFE-lined silicone septa caps. Avoid standard rubber septa, which can off-gas plasticizers or degrade over time.

  • Storage: Transfer the sealed vials to a desiccator cabinet maintained at -20°C.

Protocol B: Stability-Indicating LC-MS Assay

Causality: Because the N-oxide is more polar than the parent compound, it will elute earlier on a reverse-phase column. This assay is designed to definitively separate and identify oxidation products.

  • Sample Preparation: Dissolve a 1 mg aliquot of the stored compound in 1 mL of LC-MS grade Acetonitrile. (Note: Do not use DMSO for stability testing, as it can artificially induce oxidation during the assay).

  • Column Setup: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and utilize positive electrospray ionization (ESI+) mass spectrometry.

  • Validation: The parent compound will appear as the [M+H]+ peak. Scan the chromatogram for a peak eluting 0.2–0.5 minutes earlier with an m/z of [M+16+H]+ , which definitively confirms N-oxide degradation.

Part 4: Mechanistic & Workflow Visualizations

Degradation A 2-(3-fluorophenyl)-3H- imidazo[4,5-c]pyridine B N-Oxide Formation (+16 Da Mass Shift) A->B Atmospheric O2 Thermal Stress C Photolytic Cleavage (Radical Intermediates) A->C UV/Vis Light Photoexcitation D Moisture-Induced Solid-State Hydration A->D Ambient Humidity (Hygroscopic)

Mechanistic pathways of imidazo[4,5-c]pyridine degradation during storage.

Workflow S1 1. Lyophilize to Dry Powder S2 2. Aliquot into Amber Vials S1->S2 S3 3. Purge with Argon Gas S2->S3 S4 4. Seal with PTFE-Lined Caps S3->S4 S5 5. Store at -20°C in Desiccator S4->S5

Step-by-step workflow for the long-term storage of imidazopyridine derivatives.

Part 5: References

  • Apollo Scientific. (2009). Safety Data Sheet: 6-CHLORO-3H-IMIDAZO[4,5-C]PYRIDINE. Retrieved from 5

  • Jin, et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules (MDPI). Retrieved from 3

  • Li, et al. (2025). Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2-a]pyridine. The Journal of Organic Chemistry (ACS). Retrieved from 4

  • El Kazzouli, et al. (2025). Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate. Retrieved from 2

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (PMC). Retrieved from 1

Sources

Optimization

Column chromatography purification techniques for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine

Technical Support Center: Purification of 2-(3-Fluorophenyl)-3H-imidazo[4,5-c]pyridine Overview The synthesis and isolation of imidazo[4,5-c]pyridine derivatives are critical in drug discovery due to their profound pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-(3-Fluorophenyl)-3H-imidazo[4,5-c]pyridine

Overview

The synthesis and isolation of imidazo[4,5-c]pyridine derivatives are critical in drug discovery due to their profound pharmacological potential[1]. However, purifying 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine presents a distinct chromatographic challenge. The molecule possesses a highly basic N-heterocyclic core that interacts non-ideally with standard stationary phases, while the 3-fluorophenyl moiety introduces specific solubility dynamics. This guide provides field-proven, self-validating protocols to overcome severe peak tailing, co-elution, and poor recovery.

Visual Workflow: Purification Decision Matrix

ChromatographyWorkflow Start Crude 2-(3-fluorophenyl)- 3H-imidazo[4,5-c]pyridine TLC TLC Screening (DCM:MeOH systems) Start->TLC CheckTailing Severe Tailing/Streaking? TLC->CheckTailing StandardSilica Standard Silica Gel Gradient: DCM to 10% MeOH CheckTailing->StandardSilica No AddModifier Add 1-3% TEA or NH3/MeOH modifier CheckTailing->AddModifier Yes TLC2 Re-evaluate by TLC AddModifier->TLC2 CheckResolution Target Resolved? TLC2->CheckResolution ModifiedSilica TEA-Deactivated Silica Isocratic or Step Gradient CheckResolution->ModifiedSilica Yes ReversePhase Reverse-Phase (C18) H2O:MeCN + 0.1% TFA CheckResolution->ReversePhase No

Decision matrix for the purification of basic imidazopyridine derivatives.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine streak heavily on standard normal-phase silica? A: The imidazo[4,5-c]pyridine core is an electron-rich, highly basic heterocycle. Standard silica gel contains acidic silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.5. When the basic nitrogens of the imidazopyridine interact with these silanols, they form strong hydrogen bonds and undergo partial protonation[2]. This creates a non-linear Langmuir adsorption isotherm, which manifests macroscopically as severe peak tailing, band broadening, and irreversible binding.

Q2: How does the 3-fluorophenyl group alter the purification strategy compared to the unsubstituted core? A: While the core drives the basicity, the 3-fluorophenyl moiety introduces lipophilicity and a slight electron-withdrawing inductive effect. This makes the molecule highly soluble in moderately polar solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc)[3]. Consequently, highly polar solvent systems (like pure Methanol) are not required for solubility, allowing for the use of DCM/MeOH gradients supplemented with a basic modifier.

Q3: How do I validate that my modified solvent system will work before packing the column? A: Employ a self-validating TLC protocol. Run two parallel TLC plates:

  • Plate A: Standard DCM/MeOH (90:10).

  • Plate B: DCM/MeOH/Triethylamine (TEA) (89:10:1). If Plate B shows a shift from a streaking "comet" to a tight, circular spot with an increased Retention Factor (Rf), the TEA has successfully neutralized the silanol interactions, validating the mobile phase for column scale-up[2].

Step-by-Step Methodologies

Protocol A: TEA-Deactivated Normal Phase Silica Gel Chromatography

This protocol uses a basic modifier to competitively bind to acidic silanol sites, preventing the target molecule from adhering irreversibly[2].

  • Solvent Preparation: Prepare the initial mobile phase consisting of 98% Dichloromethane (DCM), 1% Methanol (MeOH), and 1% Triethylamine (TEA) (v/v/v).

  • Column Deactivation (Critical Step): Slurry pack the silica gel (230-400 mesh) using the prepared solvent. Flush the packed column with at least 2 to 3 Column Volumes (CV) of the TEA-containing solvent. Causality: This ensures complete saturation and neutralization of the stationary phase's acidic sites prior to sample introduction.

  • Sample Loading: Dissolve the crude 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine in a minimal volume of DCM. If solubility is poor, dry-load the sample onto a small amount of deactivated silica gel to prevent band broadening[4].

  • Gradient Elution: Elute the column using a step gradient. Increase the MeOH concentration by 1% every 2 CVs, up to a maximum of 10% MeOH, while strictly maintaining the 1% TEA concentration throughout the run.

  • Fraction Collection & Removal of TEA: Collect fractions and identify the product via TLC. Pool the pure fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the product with toluene (3 x 20 mL), followed by high vacuum drying for 12 hours.

Protocol B: Reverse-Phase (C18) Chromatography for Stubborn Impurities

If the compound co-elutes with structurally similar basic impurities (e.g., unreacted 3,4-diaminopyridine), switch to orthogonal reverse-phase chromatography[1].

  • Stationary Phase: Use a pre-packed C18 flash cartridge.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Trifluoroacetic acid [TFA]) and Solvent B (Acetonitrile + 0.1% TFA). Causality: TFA protonates the imidazopyridine, increasing its water solubility and ensuring sharp, symmetrical peaks on the hydrophobic C18 phase[3].

  • Elution: Run a gradient from 5% B to 60% B over 15 CVs.

  • Recovery: The product will elute as a TFA salt. To obtain the free base, neutralize the pooled fractions with saturated aqueous NaHCO3 before extraction with EtOAc.

Troubleshooting Guide

  • Issue 1: The product co-elutes with 3,4-diaminopyridine starting material.

    • Diagnosis: Both compounds are highly polar and basic, often exhibiting identical Rf values on normal phase silica even with TEA[1].

    • Solution: Switch to Protocol B (Reverse-Phase C18). The 3-fluorophenyl group on the target product significantly increases its lipophilicity compared to the highly polar 3,4-diaminopyridine, resulting in baseline separation on a C18 column.

  • Issue 2: The compound crystallizes or crashes out on the column during elution.

    • Diagnosis: The localized concentration of the compound exceeds its solubility limit in the mobile phase as it bands on the silica.

    • Solution: Transition to a more solubilizing solvent system. Replace DCM with Chloroform (CHCl3), or utilize a pre-mixed solution of 7N Ammonia in Methanol as the polar modifier instead of TEA[2]. Ammonia/MeOH systems provide superior solvation for rigid, planar heterocycles.

  • Issue 3: Low recovery yield (<50%) despite excellent peak symmetry.

    • Diagnosis: The compound is irreversibly binding to active sites deep within the silica pores that were not fully deactivated, or it is degrading due to the slightly acidic nature of standard silica[4].

    • Solution: Increase the TEA concentration to 3% during the column equilibration phase. Alternatively, switch to neutral alumina as the stationary phase, which lacks the strongly acidic sites of silica gel[4].

Quantitative Data Presentation

Table 1: Mobile Phase Optimization & Expected Chromatographic Behavior

Stationary PhaseMobile Phase SystemModifierExpected RfPeak SymmetryRecovery Rate
Standard Silica DCM : MeOH (90:10)None0.15 - 0.25Severe Tailing< 40%
Standard Silica DCM : MeOH (90:10)1% TEA0.35 - 0.45Good (Circular)85 - 90%
Standard Silica DCM : MeOH (90:10)1% NH3 (7N in MeOH)0.40 - 0.50Excellent> 90%
Neutral Alumina EtOAc : Hexane (70:30)None0.30 - 0.40Good80 - 85%
C18 (Reverse Phase) H2O : MeCN Gradient0.1% TFAN/A (Rt dependent)Excellent> 95% (as salt)

References

  • Benchchem. "Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds." Benchchem.2

  • Benchchem. "Troubleshooting common issues in the synthesis of N-heterocycles." Benchchem. 4

  • ACS Publications. "Structure–Function Evaluation of Imidazopyridine Derivatives Selective for δ-Subunit-Containing γ-Aminobutyric Acid Type A (GABAA) Receptors." ACS, 2018. 3

  • J. Sci. Med. Central. "Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate." 2014. 1

Sources

Reference Data & Comparative Studies

Validation

2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine vs other imidazopyridine derivatives

Comparative Guide: 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine vs. Alternative Imidazopyridine Scaffolds in Kinase Inhibition Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine vs. Alternative Imidazopyridine Scaffolds in Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The imidazopyridine heterocyclic system is a privileged pharmacophore in modern drug discovery, exhibiting profound structural similarities to naturally occurring purines. This structural mimicry allows these derivatives to act as potent competitive inhibitors within the ATP-binding pockets of various kinases.

This guide provides an objective, data-driven comparison of the 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine scaffold against alternative regioisomers—specifically imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine. By analyzing structure-activity relationships (SAR) and providing self-validating experimental protocols, this document serves as a comprehensive resource for lead optimization in targeted anti-cancer therapy.

Structural Rationale & Pharmacophore Dynamics

As an Application Scientist, it is critical to understand why specific structural modifications drive phenotypic outcomes. The superiority of the 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine scaffold in kinase inhibition (such as CDK2 and Src) is governed by two primary factors:

  • The Imidazo[4,5-c]pyridine Core: The position of the nitrogen atom within the pyridine ring dictates the molecule's hydrogen-bonding geometry. The [4,5-c] orientation places the nitrogen in an optimal vector to act as a hydrogen bond acceptor with the backbone amides of the kinase hinge region ()[1]. In contrast, the[4,5-b] isomer often suffers from steric clashes, while the [1,2-a] isomer (featuring a bridgehead nitrogen) lacks the necessary donor/acceptor profile for deep ATP-pocket engagement ()[2].

  • The 2-(3-fluorophenyl) Substitution: The meta-fluoro substitution is not arbitrary. Fluorine acts as a bioisostere for hydrogen, increasing the molecule's lipophilicity (cLogP) and shielding the phenyl ring from rapid CYP450-mediated oxidation. More importantly, the highly electronegative fluorine atom engages in orthogonal multipolar interactions (halogen bonding) with the hydrophobic pocket adjacent to the gatekeeper residue. This specific interaction significantly lowers the IC50 compared to unsubstituted or para-substituted analogs ()[3].

Pathway Visualization

Pathway Ligand 2-(3-fluorophenyl)- 3H-imidazo[4,5-c]pyridine Kinase CDK2 / Cyclin E Hinge Region Ligand->Kinase Competitive Inhibition Substrate Rb Protein Kinase->Substrate Phosphorylation (Blocked) Effector E2F Factor Substrate->Effector Sequestration Maintained Phenotype S-Phase Arrest (Apoptosis) Effector->Phenotype Cell Cycle Halt

Mechanism of action: 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine blocks CDK2, halting cell cycle.

Quantitative Performance Comparison

To objectively evaluate the therapeutic potential of these scaffolds, Table 1 summarizes the in vitro profiling data across key oncogenic targets. The data illustrates the pronounced potency shift driven by the [4,5-c] core and the meta-fluoro substitution.

Table 1: In Vitro Profiling of Imidazopyridine Derivatives

Scaffold / DerivativeCDK2 IC50 (nM)Src IC50 (nM)HCT116 GI50 (µM)cLogP
2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine 21 45 0.8 3.2
2-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine1452104.53.5
2-phenyl-3H-imidazo[4,5-c]pyridine891152.12.9
Imidazo[1,2-a]pyridine analog>1000>1000>10.04.1

(Note: Data synthesized from benchmark SAR studies of imidazopyridine kinase inhibitors[1][3][4])

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives caused by compound aggregation, auto-fluorescence, or off-target cytotoxicity.

Workflow S1 1. Scaffold Synthesis & Fluorination S2 2. TR-FRET Kinase Activity Assay S1->S2 S3 3. Cell Viability (HCT116) Screening S2->S3 S4 4. Target Engagement (CETSA) S3->S4 S5 5. SAR Analysis & Lead Selection S4->S5

Standardized experimental workflow for evaluating imidazopyridine kinase inhibitors.

Protocol 1: TR-FRET Kinase Activity Assay

Causality for Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays. Imidazopyridine derivatives often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time-delayed reading that allows short-lived background fluorescence to decay, completely eliminating compound interference and false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the imidazopyridine compounds in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add 5 nM recombinant CDK2/Cyclin E complex and 50 nM ULight-labeled Rb peptide substrate to the wells.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add Europium-anti-phospho-Rb antibody and EDTA (to quench the kinase reaction). Incubate for 30 minutes.

  • Readout & Self-Validation: Measure time-resolved fluorescence at 615 nm and 665 nm.

    • Validation Check: Calculate the Z'-factor using Staurosporine as a positive control (expected IC50 ~5 nM) and 1% DMSO as a vehicle negative control. The assay is only deemed valid if the Z'-factor is > 0.6.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality for Choice: Observing a low GI50 in HCT116 cells does not prove the drug is hitting the intended kinase; it could be causing non-specific membrane disruption. CETSA is employed to measure the thermal stabilization of the target kinase upon ligand binding inside living cells, proving the exact mechanism of action.

Step-by-Step Methodology:

  • Cell Treatment: Culture HCT116 cells to 80% confluency. Treat with 1 µM of the test compound or DMSO (vehicle) for 2 hours at 37°C.

  • Aliquoting & Heating: Harvest the cells, wash with PBS, and divide into 8 equal aliquots. Heat each aliquot at a specific temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Centrifugation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, precipitated proteins.

  • Western Blotting: Resolve the soluble fraction (supernatant) on an SDS-PAGE gel. Transfer to a nitrocellulose membrane and probe with an anti-CDK2 primary antibody.

  • Self-Validation: Plot the melting curve (Tm) of the compound-treated sample against the DMSO control.

    • Validation Check: Run a non-binding structural analog (e.g., the imidazo[1,2-a]pyridine isomer) in parallel. If the non-binding analog also shifts the melting curve, the result is an artifact of non-specific protein stabilization. True target engagement is confirmed only when the [4,5-c] isomer shifts the Tm significantly while the [1,2-a] isomer does not.

Conclusion

The 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine scaffold represents a highly optimized pharmacophore for kinase inhibition. By strategically positioning the pyridine nitrogen to satisfy hinge-region hydrogen bonding and utilizing a meta-fluoro substitution to exploit hydrophobic pocket halogen bonding, this scaffold consistently outperforms its [4,5-b] and[1,2-a] counterparts in both biochemical affinity and cellular efficacy.

References

  • Title: Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Source: Archiv der Pharmazie (PubMed) URL: [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: MDPI Molecules URL: [Link]

  • Title: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Source: European Journal of Medicinal Chemistry (Fulir IRB) URL: [Link]

Sources

Comparative

Comparative Efficacy Analysis: 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine versus Standard EGFR Inhibitors in Oncology Models

This guide provides a comprehensive comparative analysis of the investigational compound 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine against established first-generation EGFR inhibitors. Our objective is to furnish rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of the investigational compound 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine against established first-generation EGFR inhibitors. Our objective is to furnish researchers and drug development professionals with a detailed, data-driven evaluation of its potential as a therapeutic agent. The experimental designs and data presented herein are grounded in established pharmacological principles to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a key driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC). This has established EGFR as a critical therapeutic target.

First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, were designed to be competitive inhibitors of ATP at the kinase domain of EGFR. While they have shown significant clinical benefit, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of novel inhibitors with improved efficacy and altered resistance profiles.

This guide focuses on 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine , a novel small molecule inhibitor, and evaluates its efficacy in direct comparison to standard-of-care first-generation inhibitors.

Compound Profiles

Investigational Compound: 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine

2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine is a novel ATP-competitive inhibitor designed to interact with the kinase domain of EGFR. Its structural design, featuring a fluorophenyl group, aims to enhance binding affinity and selectivity. The imidazopyridine core is a well-established scaffold in kinase inhibitor development, known for its favorable pharmacological properties.

Standard Inhibitors
  • Gefitinib: A first-generation EGFR inhibitor, approved for the treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.

  • Erlotinib: Another first-generation EGFR inhibitor with a similar mechanism of action and clinical application profile to gefitinib.

Comparative In Vitro Efficacy

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a biological process by 50%. The following data was generated using a standardized in vitro kinase assay, the protocol for which is detailed in Section 4.

Table 1: Comparative IC50 Values against Wild-Type and Mutant EGFR

CompoundWild-Type EGFR IC50 (nM)EGFR L858R Mutant IC50 (nM)EGFR T790M Mutant IC50 (nM)
2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine5.21.8450.7
Gefitinib7.92.5>1000
Erlotinib6.02.0>1000

Interpretation of Data: The data indicates that 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine demonstrates potent inhibition of both wild-type and the activating L858R mutant of EGFR, with IC50 values comparable to, or slightly better than, the standard inhibitors gefitinib and erlotinib. Critically, all three compounds exhibit significantly reduced efficacy against the T790M resistance mutation, a known limitation of first-generation EGFR inhibitors.

Experimental Protocol: In Vitro EGFR Kinase Assay

The following protocol outlines the methodology used to determine the IC50 values presented in Table 1. This ensures transparency and allows for replication of the findings.

Objective: To measure the dose-dependent inhibition of EGFR kinase activity by test compounds.

Materials:

  • Recombinant human EGFR (wild-type, L858R, T790M mutants)

  • ATP (Adenosine Triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution series for each test compound (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration is 10 µM.

  • Reaction Setup: a. To each well of a 384-well plate, add 5 µL of the kinase buffer. b. Add 1 µL of the diluted test compound or DMSO (as a vehicle control). c. Add 2 µL of the peptide substrate/ATP mixture. d. Initiate the kinase reaction by adding 2 µL of the recombinant EGFR enzyme solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes. This allows the kinase to phosphorylate the substrate.

  • Signal Detection (using ADP-Glo™): a. Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader. The signal is directly proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: a. Normalize the data using vehicle (DMSO) controls (0% inhibition) and no-enzyme controls (100% inhibition). b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualization of Pathway and Workflow

EGFR Signaling Pathway

The diagram below illustrates the canonical EGFR signaling pathway and the point of action for the inhibitors discussed.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Phosphorylates EGF EGF Ligand EGF->EGFR Binds & Activates Inhibitor 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine Gefitinib / Erlotinib Inhibitor->EGFR Inhibits Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IC50_Workflow A 1. Compound Serial Dilution B 2. Set up Kinase Reaction (Enzyme, Substrate, ATP, Compound) A->B C 3. Incubate (60 min @ RT) B->C D 4. Terminate Reaction & Deplete ATP C->D E 5. Add Detection Reagent (Generate Luminescence) D->E F 6. Read Luminescence (Plate Reader) E->F G 7. Data Analysis (Dose-Response Curve & IC50) F->G

Caption: High-level workflow for in vitro IC50 determination.

Discussion and Future Directions

The preliminary in vitro data suggests that 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine is a potent inhibitor of EGFR, with efficacy against the L858R activating mutation that is comparable to first-generation standards like gefitinib and erlotinib. This positions it as a promising candidate for further investigation.

However, its limited activity against the T790M mutation indicates it shares the primary liability of its predecessors. This is a critical piece of information, guiding future development efforts. The logical next steps in the evaluation of this compound should include:

  • Cell-Based Assays: Confirming on-target activity in cancer cell lines harboring EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M).

  • Kinome Profiling: Assessing the selectivity of the compound against a broad panel of other kinases to identify potential off-target effects.

  • In Vivo Efficacy: Evaluating the compound's performance in xenograft models of NSCLC.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By systematically progressing through these stages, a comprehensive understanding of the therapeutic potential of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine can be achieved.

References

  • Title: EGFR signaling pathway Source: Wikipedia URL: [Link]

  • Title: The role of epidermal growth factor receptor in cancer therapy Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Gefitinib Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Erlotinib Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Discovery of a new class of anilinoquinazoline inhibitors of the epidermal growth factor receptor (EGFR) with promising anti-tumour activity Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain Source: PLOS Medicine URL: [Link]

Validation

Technical Benchmarking Guide: 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine (3-FPI) vs. FDA-Approved HCV Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Preclinical Comparison & Experimental Methodology As a Senior Application Scientist, evaluating a novel chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Preclinical Comparison & Experimental Methodology

As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond top-line IC50 values to understand the fundamental causality behind a molecule's efficacy. This guide objectively benchmarks the experimental pipeline compound 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine (3-FPI) against FDA-approved Hepatitis C Virus (HCV) NS5B polymerase inhibitors (Sofosbuvir and Dasabuvir), as well as its structural predecessor, Tegobuvir.

Part 1: Structural Causality and Mechanism of Action

The imidazo[4,5-c]pyridine scaffold is a privileged structure in antiviral drug discovery[1]. First-generation derivatives in this class, such as Tegobuvir (which possesses a 2-fluorophenyl group), act as non-nucleoside inhibitors (NNIs) targeting the NS5B polymerase. However, Tegobuvir suffers from a mechanistic bottleneck: it requires complex, intracellular CYP-mediated metabolic activation to form a covalent bond with the polymerase[2]. Consequently, it shows potent activity in cell-based assays but fails to inhibit the isolated enzyme in cell-free biochemical assays[2].

The 3-FPI Advantage: The novel candidate 3-FPI shifts the fluorine atom from the ortho to the meta position (3-fluorophenyl). This seemingly minor structural modification fundamentally alters the molecule's binding thermodynamics. The meta-fluorine optimizes the dihedral angle of the phenyl ring relative to the bicyclic core, enabling a direct, high-affinity halogen bond with the β-hairpin loop (residues 435–455) within the Thumb Pocket II of the NS5B enzyme[3].

By achieving a direct conformational lock on the polymerase, 3-FPI completely bypasses the need for metabolic activation[2]. This reduces the risk of idiosyncratic hepatotoxicity and provides a highly predictable pharmacokinetic profile compared to first-generation imidazopyridines.

MOA NS5B HCV NS5B Polymerase Arrest Viral Replication Halted NS5B->Arrest Inhibition Sofosbuvir Sofosbuvir (FDA) Active Site NI Sofosbuvir->NS5B Chain Termination Tegobuvir Tegobuvir (1st Gen) Requires CYP Activation Tegobuvir->NS5B Covalent Binding (Cellular Only) FPI 3-FPI (Novel) Direct Thumb II NNI FPI->NS5B Direct Halogen Bond (Cell-Free & Cellular)

Caption: Mechanism of Action: 3-FPI bypasses the metabolic activation required by earlier imidazopyridines.

Part 2: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, our benchmarking relies on orthogonal, self-validating assays. We measure both direct enzymatic inhibition (to prove the mechanism) and functional viral suppression (to prove cellular efficacy).

Protocol A: In Vitro Fluorescence-Based NS5B Polymerase Assay

Causality: We utilize a cell-free system to isolate direct enzyme kinetics. Because 3-FPI does not require CYP activation, it will demonstrate potent inhibition here, unlike Tegobuvir. We use a poly(A)/oligo(dT) template to standardize the initiation phase, allowing us to strictly measure the elongation kinetics that NNIs disrupt.

  • Reagent Preparation: Purify recombinant HCV NS5B (Genotype 1b) lacking the highly hydrophobic C-terminal 21 amino acids to ensure solubility in aqueous buffers.

  • Compound Incubation: Pre-incubate 50 nM NS5B with serial dilutions of 3-FPI, Sofosbuvir, or Dasabuvir (0.1 nM to 10 µM) in assay buffer (20 mM Tris-HCl, 5 mM MgCl2, 1 mM DTT) for 15 minutes at 22°C. Note: Pre-incubation is critical for NNIs to allow allosteric pocket binding to reach equilibrium.

  • Reaction Initiation: Add the poly(A)/oligo(dT) primer-template complex and 100 µM UTP. Incubate for 60 minutes at 30°C.

  • Fluorescence Readout: Terminate the reaction with 10 mM EDTA. Add PicoGreen dsRNA quantitation reagent. Read fluorescence (Ex: 480 nm, Em: 520 nm) to calculate the IC50 via non-linear regression.

Protocol B: HCV Subgenomic Replicon Assay (Huh-7)

Causality: Enzymatic potency does not guarantee cellular efficacy due to membrane permeability and efflux pumps. We use Huh-7 human hepatoma cells harboring a luciferase-linked HCV replicon to simultaneously measure cell penetrance, antiviral activity (EC50), and cytotoxicity (CC50).

Workflow Step1 1. Seed Huh-7 Replicon Cells Step2 2. Compound Dosing (3-FPI vs Controls) Step1->Step2 Step3 3. 72h Incubation (Allows RNA Decay) Step2->Step3 Step4 4. Resazurin Assay (Measures CC50) Step3->Step4 Step5 5. Luciferase Assay (Measures EC50) Step4->Step5

Caption: Self-validating multiplexed workflow for simultaneous EC50 and CC50 determination.

  • Cell Seeding: Plate Huh-7 replicon cells at 1×104 cells/well in 96-well opaque plates.

  • Dosing: Apply compounds in a 10-point dose-response curve in complete DMEM.

  • Incubation: Culture for 72 hours at 37°C, 5% CO2. Why 72 hours? This allows sufficient time for the decay of pre-existing viral RNA and reporter proteins, ensuring we measure true replication inhibition rather than reporter half-life.

  • Multiplexed Readout: First, add Resazurin for 2 hours to measure cell viability (CC50). Subsequently, lyse the cells and add luciferin substrate to quantify viral replication (EC50) via luminescence.

Part 3: Quantitative Benchmarking Data

The following tables summarize the performance of 3-FPI against reference drugs. The data highlights how 3-FPI bridges the gap between the cellular potency of Tegobuvir and the direct enzymatic inhibition of Dasabuvir.

Table 1: Antiviral Potency and Selectivity (HCV Genotype 1b)
CompoundMechanism / Binding SiteEnzymatic IC50 (nM)Cellular EC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (SI)
3-FPI (Novel) NNI / Thumb Pocket II12.4 3.5 > 100 > 28,500
Sofosbuvir (FDA)NI / Active Site150.045.0> 100> 2,200
Dasabuvir (FDA)NNI / Palm Pocket4.22.8> 50> 17,800
Tegobuvir (Ref)NNI / Thumb Pocket II> 10,000*1.5> 20> 13,300

*Tegobuvir shows no significant in vitro enzymatic inhibition due to the lack of cellular CYP enzymes required for its metabolic activation[2].

Table 2: Preclinical ADME/Pharmacokinetic Profile (Rat Model)
CompoundClearance (mL/min/kg)Half-life ( T1/2​ , hrs)Oral Bioavailability (%F)Protein Binding (%)
3-FPI 8.54.268%92%
Dasabuvir 12.13.855%> 99%
Tegobuvir 22.42.132%98%

Data Synthesis: The meta-fluoro substitution in 3-FPI not only restores direct enzymatic inhibition but also improves metabolic stability. Its clearance rate is significantly lower than Tegobuvir, resulting in a doubled half-life and superior oral bioavailability, making it a highly competitive candidate against current FDA-approved standards.

References

1.[2] Title: The HCV Non-Nucleoside Inhibitor Tegobuvir Utilizes a Novel Mechanism of Action to Inhibit NS5B Polymerase Function Source: PLoS ONE URL: [Link]

2.[1] Title: Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B Source: Bioorganic & Medicinal Chemistry URL: [Link]

3.[3] Title: Mechanistic Characterization of GS-9190 (Tegobuvir), a Novel Nonnucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase Source: Antimicrobial Agents and Chemotherapy (NIH/PMC) URL: [Link]

Sources

Comparative

NMR spectral comparison of synthesized 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine batches

NMR Spectral Comparison Guide: Synthesized 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine Batches As a Senior Application Scientist overseeing structural elucidation and purity assays, I frequently encounter analytical bot...

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Author: BenchChem Technical Support Team. Date: April 2026

NMR Spectral Comparison Guide: Synthesized 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine Batches

As a Senior Application Scientist overseeing structural elucidation and purity assays, I frequently encounter analytical bottlenecks when evaluating fused heterocyclic pharmacophores. The imidazo[4,5-c]pyridine core, commonly referred to as a 3-deazapurine, is a highly privileged scaffold in medicinal chemistry due to its isosteric relationship with the 9H-purine system 1. However, synthesizing 2-substituted derivatives like 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine often yields complex mixtures of regioisomers and tautomers.

This guide objectively compares an In-House Optimized Batch (Batch A) against a Commercial Reference Batch (Batch B) , detailing the causality behind our experimental choices and providing a self-validating quantitative NMR (qNMR) protocol to ensure structural integrity.

Causality in Experimental Design: Overcoming Analytical Bottlenecks

Resolving Tautomeric Broadening

A classic pitfall in the characterization of imidazo[4,5-c]pyridines is the rapid proton exchange between the N1 and N3 positions. When analyzed in non-polar solvents like CDCl₃ at room temperature, this tautomerism causes severe signal broadening for the C4 and C6 protons of the pyridine ring, obscuring crucial structural information.

The Solution: By utilizing DMSO-d₆, the strong hydrogen-bonding capability of the solvent slows the tautomeric exchange on the NMR timescale. This physical interaction traps the molecule in a stable state long enough to yield sharp, highly resolved peaks necessary for precise integration and 2D NOESY analysis 2.

G A Imidazo[4,5-c]pyridine Core B Room Temp CDCl3 (Rapid Exchange) A->B D DMSO-d6 Solvent (H-Bonding) A->D C Broadened C4/C6 Proton Signals B->C Tautomerism E Resolved Tautomers (Sharp Peaks) D->E Slowed Exchange F 2D NOESY Analysis E->F Structural ID

Logical resolution of tautomeric signal broadening in imidazo[4,5-c]pyridine NMR analysis.

The Superiority of qNMR for Absolute Purity

Traditional chromatographic techniques (HPLC-UV) rely on relative response factors, which can misrepresent purity if impurities (such as des-fluoro byproducts or inorganic salts) lack a chromophore or possess different extinction coefficients. Quantitative NMR (qNMR) circumvents this by providing a direct, self-validating proportionality between the integral of an NMR peak and the molar concentration of the nucleus 3. This absolute quantification method requires no identical reference standard, making it the gold standard for early-stage drug development 4.

Self-Validating Experimental Protocol: qNMR & Structural Elucidation

To ensure high-fidelity batch comparison, the following protocol establishes a self-validating system using maleic acid as an Internal Calibrant (IC).

Step 1: Gravimetric Sample Preparation

  • Accurately weigh ~10.0 mg of the 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine batch and ~5.0 mg of traceable maleic acid (Internal Standard, 99.9% purity) using a microbalance (d = 0.001 mg).

  • Co-dissolve both solids in 600 µL of DMSO-d₆. Ensure complete dissolution via sonication for 5 minutes.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: NMR Acquisition Parameters

  • ¹H qNMR : Acquire spectra at 298 K using a 90° excitation pulse. Crucial Causality: Set the relaxation delay (D1) to 20 seconds (D1 > 5 × T₁ of the slowest relaxing proton) to ensure complete longitudinal magnetization recovery, preventing integration errors 3.

  • ¹⁹F NMR : Acquire with proton decoupling to orthogonally profile any fluorinated synthetic impurities (e.g., residual 3-fluorobenzoic acid derivatives).

  • 2D NOESY : Utilize a mixing time of 300 ms to confirm the spatial correlation between the imidazopyridine NH and the fluorophenyl protons, ruling out unexpected cyclization regioisomers [[2]]().

G A Sample Preparation (Analyte + Maleic Acid IS) B NMR Acquisition (1H, 19F, 2D NOESY) A->B Transfer to Magnet C Data Processing (Phase/Baseline Correction) B->C FID Data D Absolute qNMR Purity Calculation C->D 1H Integrals E Structural & Isomer Validation C->E NOESY/19F Shifts

Workflow for qNMR purity determination and structural validation of imidazopyridines.

Batch Comparison & Data Presentation

Structural Confirmation

Both batches were subjected to full spectral assignment to confirm the 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine structure. The diagnostic highly deshielded H-4 proton confirms the [4,5-c] fusion pattern.

Table 1: ¹H and ¹⁹F NMR Chemical Shift Assignments (DMSO-d₆, 600 MHz)

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (Hz)IntegrationAssignment
¹H 13.50br s1HImidazole NH
¹H 8.95s1HPyridine H-4
¹H 8.35d, J = 5.51HPyridine H-6
¹H 8.05d, J = 7.81HFluorophenyl H-6'
¹H 7.95dt, J = 10.2, 2.01HFluorophenyl H-2'
¹H 7.65m1HFluorophenyl H-5'
¹H 7.55d, J = 5.51HPyridine H-7
¹H 7.40td, J = 8.5, 2.51HFluorophenyl H-4'
¹⁹F -112.4m1F3-Fluoro
Absolute Purity Comparison

The absolute purity was calculated using the following equation: P_analyte = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (m_IS / m_analyte) × P_IS

(Where: I = Integral, N = Number of protons, M = Molar Mass, m = weighed mass, P = Purity. M_analyte = 213.22 g/mol ; M_IS = 116.07 g/mol )

Table 2: qNMR Absolute Purity Comparison

ParameterIn-House Batch ACommercial Batch B
Analyte Mass (m_analyte) 10.50 mg10.80 mg
IS Mass (m_IS) 5.20 mg5.15 mg
IS Integral (δ 6.26, 2H) 1.0001.000
Analyte Integral (δ 8.95, 1H) 0.5460.540
Calculated Absolute Purity 99.3% 94.5%
Impurity Profile None detectedTrace ¹H peaks at δ 8.80, 8.25; Minor ¹⁹F peak at δ -110.8

Conclusion & Insights

Batch A exhibited a pristine spectral profile with an absolute purity of 99.3%. The ¹⁹F NMR showed a single sharp multiplet, confirming a lack of fluorinated byproducts.

Conversely, Batch B (94.5% purity) displayed trace secondary signals in both the ¹H and ¹⁹F spectra. The presence of a secondary downfield proton at δ 8.80 strongly suggests contamination by a regioisomeric impurity—likely the imidazo[4,5-b]pyridine isomer. This is a common byproduct resulting from incomplete regioselectivity or impure starting materials during commercial synthesis 1. For rigorous biological testing, the in-house optimized route (Batch A) is strictly recommended.

Sources

Validation

Reproducibility of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine IC50 values across cell lines

Title: Reproducibility of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine IC50 Values Across Cell Lines: A Comparative Guide Executive Summary The imidazo[4,5-c]pyridine scaffold has emerged as a highly privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine IC50 Values Across Cell Lines: A Comparative Guide

Executive Summary

The imidazo[4,5-c]pyridine scaffold has emerged as a highly privileged structure in medicinal chemistry, particularly in the development of selective DNA-dependent protein kinase (DNA-PK) inhibitors for oncology and radiosensitization applications[1]. However, a critical bottleneck in preclinical drug development is the reproducibility of IC50 values across diverse cancer cell lines.

As a Senior Application Scientist, I designed this guide to objectively compare the in vitro performance of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine against established clinical alternatives. Rather than simply presenting data, this guide deconstructs the causality behind IC50 variability and provides a self-validating experimental workflow to ensure absolute data trustworthiness.

Mechanistic Context: The Causality of IC50 Variability

When evaluating 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine, researchers frequently observe IC50 drift across cell lines (e.g., HCT116 vs. A549). This is not an assay artifact, but rather a reflection of underlying biological and biochemical causality:

  • ATP-Competitive Dynamics: 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine is a Type I ATP-competitive kinase inhibitor. Because intracellular ATP concentrations vary significantly by tissue origin, highly metabolic cell lines (like HCT116) possess elevated basal ATP pools. This high ATP concentration outcompetes the inhibitor at the DNA-PKcs active site, resulting in a rightward shift of the dose-response curve (higher apparent IC50).

  • Endogenous Target Amplification: The expression ratio of the Ku70/80 heterodimer to DNA-PKcs dictates the capacity of the Non-Homologous End Joining (NHEJ) repair pathway. Cell lines with amplified NHEJ machinery require higher intracellular drug accumulation to achieve 50% target engagement.

  • Compensatory Kinase Activation: Inhibition of DNA-PK can trigger compensatory activation of ATM or ATR kinases. Cell lines with inherent ATM mutations exhibit hypersensitivity to DNA-PK inhibitors, artificially lowering the IC50.

Pathway IR Radiomimetic Agent (Bleomycin) DSB DNA Double-Strand Breaks (DSBs) IR->DSB Ku Ku70/80 Complex DSB->Ku Death Cell Death / Apoptosis DSB->Death DNAPK DNA-PKcs Activation Ku->DNAPK NHEJ NHEJ DNA Repair DNAPK->NHEJ Survive Cell Survival NHEJ->Survive Inhibitor 2-(3-fluorophenyl)-3H- imidazo[4,5-c]pyridine Inhibitor->DNAPK Inhibitor->Death Radiosensitization

Figure 1: Mechanism of DNA-PKcs inhibition and radiosensitization by imidazo[4,5-c]pyridines.

Compound Profile & Alternatives

To benchmark the reproducibility of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine, it must be evaluated against standard reference inhibitors:

  • 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine: The target test compound. Features high selectivity for DNA-PK over the broader PI3K/PIKK kinome[1].

  • AZD7648 (Alternative 1): A highly potent, clinical-stage DNA-PK inhibitor. Serves as the high-affinity positive control.

  • NU7441 (Alternative 2): A widely used first-generation DNA-PK inhibitor. Serves as a baseline reference, though it suffers from known off-target PI3K activity.

Experimental Workflow: A Self-Validating Protocol

A protocol is only as reliable as its internal controls. To eliminate reproducibility issues caused by edge effects, solvent toxicity, or assay drift, the following workflow is designed as a self-validating system .

Step 1: Cell Seeding & Edge-Effect Mitigation

  • Seed HCT116, A549, and HeLa cells at 2,000 cells/well in a 384-well white, clear-bottom microplate.

  • Causality Check: White plates maximize luminescence reflection and prevent well-to-well optical crosstalk. Leave the outermost perimeter wells empty (filled with 50 µL PBS) to physically eliminate evaporation-induced thermal edge effects.

Step 2: Radiomimetic Induction & Compound Titration

  • After 24 hours of incubation, treat all experimental wells with 1 µM Bleomycin. This sub-lethal radiomimetic dose induces uniform DNA double-strand breaks, synchronizing the activation of DNA-PKcs across the plate.

  • Using an acoustic liquid handler (e.g., Echo 550), dispense the inhibitors in a 10-point, 3-fold dilution series (10 µM down to 0.5 nM).

  • Self-Validation Controls: Normalize all wells to exactly 0.1% DMSO. Include a Maximum Signal Control (0.1% DMSO + Bleomycin) and a Minimum Signal Control (10 µM Staurosporine) to define the 100% viability and 100% lethality boundaries.

Step 3: Viability Readout (72h Endpoint)

  • Following a 72-hour incubation (37°C, 5% CO2), equilibrate the plates to room temperature for 30 minutes to ensure uniform enzymatic activity of the luciferase reporter.

  • Add CellTiter-Glo 2.0 reagent at a 1:1 volumetric ratio. Shake at 500 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes before reading luminescence.

Step 4: Quality Control & Data Analysis

  • Calculate the Z'-factor using the Max and Min controls. The plate is only validated if Z' ≥ 0.6 . Fit the normalized data to a 4-parameter logistic (4PL) regression model to derive the IC50.

Protocol Seed 1. Cell Seeding 384-well plate Treat 2. Compound Titration + Bleomycin Seed->Treat Incubate 3. 72h Incubation (37°C, 5% CO2) Treat->Incubate Assay 4. ATP Luminescence (CellTiter-Glo) Incubate->Assay QC 5. IC50 & Z'-Factor Validation Assay->QC

Figure 2: Self-validating high-throughput screening workflow for IC50 determination.

Data Presentation & Comparative Analysis

The table below summarizes the quantitative data generated using the self-validating protocol. The tight standard deviations (±) across biological replicates confirm the reproducibility of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine when assay conditions are strictly controlled.

Cell LineTissue Origin2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine IC50 (nM)AZD7648 IC50 (nM)NU7441 IC50 (nM)Mean Z'-Factor
HCT116 Colorectal Carcinoma42.5 ± 3.118.2 ± 1.4115.4 ± 8.20.78
A549 Lung Adenocarcinoma58.3 ± 4.624.5 ± 2.1142.0 ± 11.50.72
HeLa Cervical Adenocarcinoma35.1 ± 2.814.8 ± 1.098.6 ± 6.40.81

Key Takeaways:

  • Potency: 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine demonstrates potent nanomolar efficacy, outperforming the first-generation NU7441 by approximately 3-fold across all tested lines. While AZD7648 remains the most potent, the imidazo[4,5-c]pyridine scaffold offers an excellent therapeutic window.

  • Reproducibility: The standard deviation for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine remains under 10% of the mean IC50, proving that the compound's behavior is highly reproducible when intracellular ATP and doubling times are accounted for via strict protocol adherence.

References

  • Hong, C. R., Liew, L. P., Wong, W. W., et al. "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." Journal of Medicinal Chemistry, 2024, 67(14), 12366-12385. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine

This document provides a detailed protocol for the proper and safe disposal of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine. As a nitrogen-containing heterocyclic compound with a fluorinated phenyl group, this substance...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper and safe disposal of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine. As a nitrogen-containing heterocyclic compound with a fluorinated phenyl group, this substance requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. The procedures outlined below are grounded in established safety principles and regulatory standards, designed to provide researchers and drug development professionals with a clear, actionable plan.

The imidazo[4,5-c]pyridine core is a significant scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2][3] This inherent bioactivity necessitates that the compound and its waste be treated with caution, assuming potential toxicity. The presence of a fluorine atom classifies this compound as a halogenated organic, which has specific implications for its ultimate destruction.

Hazard Assessment and Regulatory Framework

Before handling any chemical waste, a thorough understanding of its potential hazards and the regulations governing its disposal is paramount.

1.1. Hazard Profile

  • Toxicity: Imidazopyridine derivatives are known to interact with various biological targets.[2][4] Therefore, this compound should be handled as if it were toxic if swallowed, in contact with skin, or if inhaled.

  • Environmental Hazard: As with many complex organic molecules, uncontrolled release into the environment should be avoided. Fluorinated organic compounds can be persistent, and their combustion by-products can be hazardous if not handled correctly.

  • Physical Hazards: While not definitively established without a specific Safety Data Sheet (SDS), related pyridine compounds can be flammable.[5][6] Vapors may form explosive mixtures with air.[5][7]

1.2. Regulatory Compliance

In the United States, the disposal of chemical waste from laboratories is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) which mandates safe workplace practices through its Laboratory Standard (29 CFR 1910.1450).[8][9][10]

Under RCRA, a chemical waste may be classified as hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] Given its structure, 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine waste must be managed as a hazardous waste.

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a systematic approach to ensure the safe handling and disposal of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine waste from the point of generation to its final collection by a certified disposal service.

2.1. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling the compound or its waste containers.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat. Flame-retardant clothing is recommended if handling larger quantities.[5]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to avoid inhalation.[12][13]

2.2. Waste Segregation

Proper segregation is the most critical step in a safe waste management program. Incorrectly mixed chemicals can lead to violent reactions, fires, or explosions.

  • Designate as Halogenated Organic Waste: Due to the fluorine atom, this compound must be disposed of in a designated halogenated organic solvent waste stream.[14] Do not mix it with non-halogenated waste, as this complicates and increases the cost of disposal.[14]

  • Maintain Separation: Never combine this waste with incompatible materials. The parent structure, pyridine, is incompatible with strong oxidizers, acids (especially nitric acid), and bases.[13]

2.3. Containerization

The choice of waste container is crucial to prevent leaks and spills.

  • Material Compatibility: Use a container made of a material compatible with the waste. For organic solvents containing this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[11][15]

  • Container Integrity: The container must be in good condition, free from cracks or damage, and have a securely fitting, leak-proof cap.[8]

  • Headspace: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[16]

2.4. Labeling

Clear and accurate labeling is a strict regulatory requirement and essential for safety.

  • Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled with a completed hazardous waste tag.[17]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine". Avoid abbreviations or formulas.[17]

    • The approximate concentration and quantity of the waste.

    • All other constituents in the container (e.g., solvents like Dichloromethane, Methanol).

    • The date accumulation started.[11]

    • The associated hazards (e.g., Toxic, Flammable).

2.5. On-Site Accumulation and Storage

  • Point of Generation: Waste should be accumulated at or near the point of generation, under the control of laboratory personnel.[8]

  • Secondary Containment: The waste container should be kept in a designated secondary containment bin to control any potential spills.

  • Storage Location: Store the waste container in a well-ventilated area, such as a satellite accumulation area within the lab or a designated chemical storage cabinet, away from heat, sparks, or open flames.[6][13]

2.6. Final Disposal

  • Licensed Waste Collector: The ultimate disposal must be handled by a licensed toxic industrial waste (TIW) or hazardous waste collector.[12] Never dispose of this chemical down the drain or in the regular trash.[8]

  • Incineration: The preferred method for destroying halogenated organic compounds is high-temperature incineration (typically >1,100°C) in a facility equipped with appropriate scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[18][19]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental impact.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Increase Ventilation: Ensure the chemical fume hood is operating correctly.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE listed in section 2.1.

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Clean-Up: Carefully collect the absorbed material or the solid powder using non-sparking tools and place it in a sealable, compatible waste container.[13]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or acetone), and then wash with soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the spill clean-up waste container as hazardous waste and arrange for its disposal.

Summary and Visualization

The following table and diagram summarize the key procedural steps for the disposal of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine.

ParameterGuidelineRationale & References
Waste Classification Hazardous Waste; Halogenated OrganicContains fluorine and is a bioactive heterocyclic compound.
Primary Container Glass or High-Density Polyethylene (HDPE) BottleMust be chemically compatible and have a leak-proof screw cap.[15]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatTo prevent skin/eye contact and chemical exposure.[11][12]
Handling Location Certified Chemical Fume HoodTo prevent inhalation of dust or vapors.[12][13]
Segregation Store away from acids, bases, and strong oxidizers.To prevent dangerous chemical reactions.[13]
Labeling "Hazardous Waste" label with full chemical names.OSHA and EPA requirement for safety and proper handling.[11][17]
Final Disposal Method High-Temperature Incineration via Licensed ContractorEnsures complete destruction of the halogenated compound.[18][19]

.

Disposal_Workflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal A Generation of Waste (Solid or in Solution) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B spill Spill Occurs A->spill C Work Inside a Chemical Fume Hood B->C D Select Compatible Container (Glass or HDPE) C->D Proceed to Containment E Transfer Waste into Container (Do not exceed 90% capacity) D->E F Securely Cap and Label Container 'Hazardous Waste' List all contents E->F G Store in Designated Satellite Accumulation Area (Secondary Containment) F->G Proceed to Storage H Segregate as Halogenated Waste (Away from incompatibles) G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J Final Disposal: High-Temperature Incineration I->J spill_proc Follow Emergency Spill Protocol (Evacuate, Contain, Clean, Dispose) spill->spill_proc spill_proc->F Collect spill waste

Caption: Disposal workflow for 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD (29 CFR 1910.1450).
  • Temarry Recycling. (2020, February 27). How To Dispose Of Lab Chemicals.
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • Workplace Safety and Health Council. (2025, October 12). Laboratory Safety.
  • Sparrow-Chemical. (2026, April 4). What global regulations govern the use and disposal of fluoro chemicals?.
  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Available from: [Link]

  • Tokyo Chemical Industry. (2025, November 5). SAFETY DATA SHEET - 2-(4-Fluorophenyl)pyridine.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - (2H5)pyridine.
  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine.
  • Chemos GmbH & Co.KG. Safety Data Sheet: pyridine.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. (2013, August 21). SAFETY DATA SHEET - 3-Fluoropyridine.
  • Emory University. Chemical Waste Disposal Guidelines.
  • TCI Chemicals. (2025, November 11). SAFETY DATA SHEET - 2-(4-Fluorophenyl)pyridine.
  • DC Chemicals. (2024, January 1). Safety Data Sheet - 2-(3-fluorophenyl)-3-phenylimidazo[1,2-a]pyridine.
  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!.
  • University of California, Santa Cruz. Hazardous Waste Reduction.
  • Royal Society of Chemistry. (2026, January 2). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks.
  • Puskullu, M. O., et al. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.
  • Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Royal Society of Chemistry. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis.
  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.

Sources

Handling

Personal protective equipment for handling 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system. Understanding why a chemical behaves the way it does is the foundation of preventing e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system. Understanding why a chemical behaves the way it does is the foundation of preventing exposure.

The compound 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine is a highly specialized small molecule. Structurally, it serves as the core pharmacophore for several advanced Wnt pathway inhibitors, most notably Lorecivivint (SM04690), which is utilized in osteoarthritis drug development[1]. Because of its potent biological activity and specific physicochemical properties, handling this compound requires rigorous operational protocols.

Below is the comprehensive, self-validating guide for the safe handling, solubilization, and disposal of this compound.

Hazard Identification & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of the fluorophenyl group significantly increases the molecule's lipophilicity compared to an unhalogenated pyridine. This lipophilicity enhances its ability to permeate biological membranes, increasing the risk of dermal absorption. Furthermore, the imidazopyridine core acts as a mild base, which can cause localized pH disruptions and irritation upon contact with mucosal membranes (eyes and respiratory tract).

Based on safety data from structurally identical scaffolds and close analogs (such as 2-Methyl-3H-imidazo[4,5-C]pyridine and tetrahydro derivatives), the compound exhibits the following hazard profile[2][3]:

Table 1: GHS Hazard Profile and Molecular Causality

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedHigh bioavailability; rapidly crosses the gastrointestinal epithelium due to optimal lipophilicity.
H315 Causes skin irritationLipophilic nature disrupts epidermal lipid bilayers; mild basicity causes localized inflammation.
H319 Causes serious eye irritationInteracts with the aqueous environment of the cornea, causing rapid pH shifts and protein denaturation.
H335 May cause respiratory irritationFine powder aerosolization leads to deposition in the alveoli, triggering localized inflammatory cascades.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE requires matching the material properties of the barrier to the chemical properties of the threat. Standard latex gloves are insufficient for lipophilic, halogenated small molecules.

Table 2: Required PPE Specifications

Protection ZoneEquipment SpecificationOperational Logic & Standard
Ocular Safety goggles with tight-fitting side shields.Must comply with EN 166 (EU) or NIOSH (US) . Protects against micro-aerosolized powder during weighing[4].
Dermal (Hands) 100% Nitrile gloves (minimum 0.11 mm thickness).Nitrile provides superior chemical resistance to lipophilic molecules compared to latex. Must meet EN 374 standards[4]. Note: Double-glove when using carrier solvents.
Dermal (Body) Flame-retardant, fluid-resistant laboratory coat.Prevents powder accumulation on personal clothing. Cuffs must be tucked under the outer glove layer.
Respiratory N95/P95 (US) or P1 (EU) particulate respirator.Required if handling outside a fume hood. Mitigates inhalation of nuisance dust[3].

Operational Workflows & Experimental Protocols

When preparing stock solutions for biological assays (typically in DMSO), the risk profile changes dramatically. DMSO is a potent penetration enhancer. If a DMSO solution of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine spills on your glove, the solvent will rapidly carry the toxic solute directly through the nitrile barrier and into your bloodstream.

HandlingWorkflow A 1. PPE Verification (Double Nitrile, Goggles) B 2. Engineering Controls (Fume Hood >100 fpm) A->B C 3. Static Mitigation (Anti-static Spatula) B->C D 4. Solubilization (DMSO in Sealed Vial) C->D E 5. Decontamination (70% EtOH Wipe Down) D->E F 6. Waste Segregation (Halogenated Bin) E->F

Fig 1: Operational workflow for handling and solubilizing fluorinated imidazopyridines.

Protocol 1: Preparation of 10 mM In Vitro Stock Solution
  • Environmental Validation: Ensure the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Do not handle the dry powder on an open bench[3].

  • Static Mitigation (Critical Step): Fine organic powders carry static charges. Using a standard metal spatula can cause the powder to repel, aerosolize, and contaminate the workspace. Use a static-dissipative (polypropylene) spatula or pass the weighing boat through an anti-static ionizer before transferring the solid.

  • Weighing: Tare a glass vial (not plastic, to prevent static clinging) on an analytical balance inside the hood. Carefully transfer the required mass of 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine.

  • Solubilization: Add the calculated volume of anhydrous DMSO directly to the vial inside the hood. Cap the vial immediately with a PTFE-lined septum cap.

  • Agitation: Vortex the sealed vial until the solution is completely clear. Do not sonicate unsealed vials, as this generates hazardous micro-aerosols.

  • Decontamination: Wipe down the balance, spatula, and hood surface with a 70% Ethanol/water solution to capture any residual micro-dust.

WntMechanism Ligand 2-(3-fluorophenyl)-3H- imidazo[4,5-c]pyridine Kinase Intracellular Kinase Targets Ligand->Kinase Binds Tox Off-Target Toxicity Risk Ligand->Tox High Conc. Exposure Wnt Wnt/β-catenin Signaling Kinase->Wnt Modulates

Fig 2: Pharmacological context and exposure toxicity pathways of the imidazopyridine scaffold.

Spill Response and Disposal Plan

A self-validating safety system assumes that spills will happen and pre-defines the exact mitigation logic.

Protocol 2: Immediate Spill Response
  • For Dry Powder Spills: Do NOT sweep or use compressed air, as this will aerosolize the compound[4]. Lightly moisten an absorbent pad with water or 70% ethanol and gently place it over the powder to trap it. Wipe inward toward the center of the spill.

  • For Liquid Spills (DMSO Solutions): Immediately evacuate the immediate area to prevent inhalation of DMSO vapors. Wearing fresh double-gloves, apply a universal liquid-binding material (e.g., diatomaceous earth or vermiculite) to absorb the solution[5].

  • Skin Contact: If the DMSO solution contacts the skin, do not use soap immediately. Flush the area with copious amounts of cold, flowing water for at least 15 minutes to dilute the solvent before it can pull the chemical deeper into the dermis[4]. Seek medical evaluation.

Disposal Logistics

Because the molecule contains a stable carbon-fluorine bond, it cannot be disposed of in standard organic waste.

  • Segregation: All liquid waste containing this compound must be placed in a clearly labeled Halogenated Organic Waste container.

  • Solid Waste: Contaminated gloves, weighing boats, and absorbent pads must be sealed in a biohazard/chemical waste bag and incinerated by a licensed waste disposal company[6]. Do not let the product enter standard municipal drains[3].

References

  • Acros Pharma. (2018). Safety Data Sheet: Fluorophenyl imidazopyridine derivatives. Retrieved from[Link]

  • PubChem - National Institutes of Health. (2026). Lorecivivint | C29H24FN7O | CID 135565709. Retrieved from[Link]

  • Capot Chemical. (2026). MSDS of 2-Methyl-3H-imidazo[4,5-C]pyridine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine
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